molecular formula C22H33NO3 B1674739 Lepenine CAS No. 111524-32-4

Lepenine

Cat. No.: B1674739
CAS No.: 111524-32-4
M. Wt: 359.5 g/mol
InChI Key: DHFGSUNKOXDUNF-NSTUCDAISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lepenine is a C20-diterpenoid alkaloid, a class of structurally complex natural products found in plants of the genera Aconitum and Delphinium . This compound is part of a diverse family of over 300 known C20-diterpenoid alkaloids, which are characterized by a 20-carbon skeleton and significant structural variety . Diterpenoid alkaloids, in general, have a long history of use in traditional medicine and are known for their intriguing biological activities, making them attractive targets for scientific research and organic synthesis . The broad class of diterpenoid alkaloids has been reported to exhibit a range of pharmacological properties, including interactions with voltage-gated ion channels, which are of interest for neurological and cardiovascular research . C20-diterpenoid alkaloids, in particular, display the greatest structural diversity within the diterpenoid alkaloid family, with at least 16 distinct skeletal types identified, such as atisine, denudatine, and napelline . Research into these natural products often focuses on their potential as lead compounds for drug development and their complex biosynthetic pathways . This compound is provided as a high-purity chemical entity to support these advanced investigative efforts. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

111524-32-4

Molecular Formula

C22H33NO3

Molecular Weight

359.5 g/mol

IUPAC Name

(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol

InChI

InChI=1S/C22H33NO3/c1-4-23-10-20(3)7-6-15(24)22-14(20)9-13(18(22)23)21-8-5-12(11(2)19(21)26)16(25)17(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14-,15?,16-,17+,18+,19+,20?,21?,22?/m0/s1

InChI Key

DHFGSUNKOXDUNF-NSTUCDAISA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C

Isomeric SMILES

CCN1CC2(CC[C@@H](C34[C@H]2C[C@H]([C@H]31)C56[C@H]4[C@H]([C@@H](CC5)C(=C)[C@H]6O)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lepenine; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Diterpenoid Alkaloid Lepenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepenine is a complex diterpenoid alkaloid belonging to the denudatine class, first isolated from Aconitum kusnezoffii. Its intricate hexacyclic structure has presented a significant challenge to synthetic chemists and has drawn interest for its potential biological activities, which are characteristic of the Aconitum alkaloids. This guide provides a comprehensive overview of the chemical structure of this compound, its groundbreaking total synthesis, and a summary of the known biological context of related compounds. Due to the limited publicly available data, this document also highlights areas where further research is needed to fully elucidate the pharmacological potential of this molecule.

Chemical Structure and Physicochemical Properties

This compound is a C20-diterpenoid alkaloid with a complex, caged polycyclic structure. Its chemical identity is defined by the following identifiers:

PropertyValue
IUPAC Name (6S,6aR,6bR,7S,8S,10R,11S,11aR,13S)-1-ethyl-3-methyl-9-methylenedodecahydro-8H-3,6a,11-(epiethane[1][1][2]triyl)-8,10a-ethanoindeno[2,1-b]azocine-6,7,10-triol
Molecular Formula C₂₂H₃₃NO₃
Molecular Weight 359.51 g/mol
CAS Number 111524-32-4
InChI Key DHFGSUNKOXDUNF-NSTUCDAISA-N

Total Synthesis of (-)-Lepenine

The first and only total synthesis of (-)-Lepenine was achieved by the research group of Tohru Fukuyama in 2014, a landmark achievement in natural product synthesis.[2] The synthesis is noted for its strategic complexity and elegant construction of the molecule's formidable architecture.

Retrosynthetic Analysis and Strategy

The Fukuyama synthesis employs a convergent strategy, characterized by the following key transformations:

  • Intramolecular Mannich Reaction: To construct a key portion of the polycyclic core.

  • Tethered Intramolecular Diels-Alder Reaction: To stereoselectively form one of the intricate ring systems.

  • Intermolecular Diels-Alder Reaction: To complete the hexacyclic framework.

The overall synthetic plan is outlined below.

G This compound (-)-Lepenine intermediate1 Key Intermediate A This compound->intermediate1 Final Steps intermediate2 Key Intermediate B intermediate1->intermediate2 Intermolecular Diels-Alder intermediate3 Key Intermediate C intermediate2->intermediate3 Intramolecular Mannich Reaction starting_material Simple Starting Materials intermediate3->starting_material Tethered Intramolecular Diels-Alder & Other Steps

Caption: A simplified retrosynthetic pathway for (-)-Lepenine.

Experimental Protocols

While the full experimental details with precise quantities, reaction times, and purification protocols are contained within the supporting information of the original publication, the key steps of the synthesis are described below.[2]

Key Synthetic Steps:

  • Preparation of the Diels-Alder Precursor: The synthesis commenced from readily available starting materials to construct a key intermediate poised for the intramolecular Diels-Alder reaction. This involved several steps, including stereoselective reductions and functional group manipulations.

  • Tethered Intramolecular Diels-Alder Reaction: This crucial step established a significant portion of the polycyclic core with a high degree of stereocontrol. The reaction was facilitated by tethering the diene and dienophile, which pre-organized the molecule for the desired cyclization.

  • Intramolecular Mannich Reaction: Following the Diels-Alder reaction, a subsequent intramolecular Mannich reaction was employed to forge another of the critical ring systems, further elaborating the complex core structure.

  • Final Intermolecular Diels-Alder Reaction and Completion: The synthesis culminated in an intermolecular Diels-Alder reaction to install the final ring, followed by a series of finishing steps to yield (-)-Lepenine.

The workflow for the key stages of the synthesis can be visualized as follows:

G cluster_0 Core Construction cluster_1 Final Assembly A Precursor Synthesis B Intramolecular Diels-Alder A->B C Intramolecular Mannich Reaction B->C D Intermolecular Diels-Alder C->D E Final Modifications D->E F (-)-Lepenine E->F

Caption: Workflow of the key stages in the total synthesis of (-)-Lepenine.

Biological Activity and Signaling Pathways

Known Biological Activities of Denudatine Alkaloids

This compound belongs to the denudatine class of diterpenoid alkaloids, which are known to possess a range of biological activities. The primary source of these alkaloids, plants of the Aconitum genus, have been used in traditional medicine for their analgesic and anti-inflammatory properties.[3] However, these compounds are also known for their toxicity, which necessitates careful study.

  • Analgesic Effects [4]

  • Anti-inflammatory Activity [5]

  • Potential as Ion Channel Modulators [3]

A qualitative summary of the activities of related alkaloids is presented below.

Alkaloid ClassReported Biological Activities
Denudatine AlkaloidsAnalgesic, Anti-inflammatory, Potential Ion Channel Modulation
Other Aconitum AlkaloidsCardiotonic, Neurotoxic, Anti-arrhythmic
Signaling Pathways

Currently, there is a lack of specific research into the signaling pathways directly modulated by this compound. However, based on the known activities of other diterpenoid alkaloids, it is plausible that this compound may interact with key cellular signaling cascades involved in inflammation and pain perception. Potential, yet unconfirmed, targets could include:

  • Voltage-gated sodium and potassium channels: Many Aconitum alkaloids are known to modulate these channels, which could explain their analgesic and cardiotoxic effects.[3]

  • Inflammatory signaling pathways: Such as those involving cytokines and prostaglandins, given the reported anti-inflammatory effects of related compounds.

The logical relationship for investigating the mechanism of action is as follows:

G This compound This compound IonChannels Ion Channels (e.g., Na+, K+) This compound->IonChannels InflammatoryPathways Inflammatory Pathways (e.g., NF-κB, MAPK) This compound->InflammatoryPathways AnalgesicEffect Analgesic Effect IonChannels->AnalgesicEffect AntiInflammatoryEffect Anti-inflammatory Effect InflammatoryPathways->AntiInflammatoryEffect

Caption: Hypothetical mechanism of action for this compound's potential biological effects.

Future Directions

The successful total synthesis of (-)-Lepenine opens the door to a more thorough investigation of its biological properties. Future research should focus on:

  • Quantitative Biological Assays: Determining the IC50 and ED50 values of this compound in various models of pain and inflammation.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthetic route provides a platform for the creation of analogs to explore the SAR and potentially develop derivatives with improved therapeutic indices.

Conclusion

This compound stands as a testament to the structural complexity and potential therapeutic value of natural products. While its synthesis has been a significant achievement, a deep understanding of its pharmacology remains an open area of research. This guide provides a foundational understanding of this compound's chemistry and a framework for its future investigation as a potential drug lead.

References

Lepenine (CAS No. 111524-32-4): A Technical Overview of a Complex Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Lepenine, a complex diterpenoid alkaloid with the CAS number 111524-32-4. Due to the limited specific research on this compound's biological activity, this document summarizes its chemical properties and total synthesis, and contextualizes its potential pharmacology by examining the activities of related Aconitum alkaloids.

Chemical and Physical Properties

This compound is an alkaloid that has been isolated from the roots of plants belonging to the Aconitum genus. It is classified as a denudatine alkaloid, a subgroup of diterpenoid alkaloids.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 111524-32-4N/A
Molecular Formula C22H33NO3N/A
Molecular Weight 359.51 g/mol N/A
Appearance Solid (presumed)N/A
Solubility No data availableN/A
Storage Store at -20°C for long-term stability.N/A

Total Synthesis of (-)-Lepenine

The first asymmetric total synthesis of (-)-Lepenine was accomplished by the Fukuyama group.[1][2][3][4] This significant achievement in organic chemistry highlights the structural complexity of the molecule. The synthesis is characterized by several key chemical reactions that strategically construct the intricate hexacyclic framework of the natural product.

Key Reactions in the Synthesis of (-)-Lepenine:
  • Tethered Intramolecular Diels-Alder Reaction: This reaction was crucial for the formation of a key polycyclic intermediate.[2][3][4]

  • Intramolecular Mannich Reaction: This step enabled the stereoselective construction of the nitrogen-containing ring system.[1][2][3][4]

  • Diels-Alder Reaction with Ethylene: A Diels-Alder reaction between an ortho-quinone monoketal and ethylene was employed to complete the unique hexacyclic core of this compound.[2][3][4]

Experimental Workflow for the Total Synthesis of (-)-Lepenine

The following diagram provides a simplified, high-level overview of the synthetic strategy employed by Fukuyama and his team. For detailed experimental protocols, including reaction conditions, reagents, and purification methods, it is imperative to consult the original publication: Nishiyama Y, Han-ya Y, Yokoshima S, Fukuyama T. Total synthesis of (-)-lepenine. J Am Chem Soc. 2014 May 7;136(18):6598-601.

G Simplified Workflow of (-)-Lepenine Total Synthesis A Commercially Available Starting Material B Multi-step Synthesis of Key Intermediate A->B Elaboration of core structure C Tethered Intramolecular Diels-Alder Reaction B->C Formation of polycyclic system D Intramolecular Mannich Reaction C->D Introduction of nitrogen heterocycle E Diels-Alder Reaction with Ethylene D->E Completion of hexacyclic core F Final Functional Group Manipulations E->F Installation of final functionalities G (-)-Lepenine F->G Target Molecule

Caption: A high-level overview of the key stages in the total synthesis of (-)-Lepenine.

Pharmacology and Mechanism of Action (Inferred from Related Aconitum Alkaloids)

Direct experimental data on the pharmacology, mechanism of action, and signaling pathways of this compound is not currently available in the public domain. However, as a member of the Aconitum alkaloid family, its biological activities can be inferred by examining the well-documented effects of other compounds in this class, such as aconitine. It is crucial to note that these are potential, not confirmed, activities of this compound.

Aconitum alkaloids are renowned for their potent biological effects, which are often associated with high toxicity.[5] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in excitable membranes of tissues like the heart, muscles, and neurons.[5]

Potential Signaling Pathway Involvement

Based on studies of other Aconitum alkaloids, this compound could potentially interact with several signaling pathways. The diagram below illustrates a generalized signaling pathway for Aconitum alkaloids. This is a hypothetical pathway for this compound and is based on data from related compounds.

G Generalized Signaling Pathway for Aconitum Alkaloids cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Aconitum Alkaloid (e.g., this compound - Putative) B Voltage-Gated Sodium Channel A->B Binds to and modulates channel C Increased Intracellular Na+ B->C Increased Na+ influx D Membrane Depolarization C->D Leads to E Activation of Nrf2 Pathway D->E Potential downstream effect F Gene Transcription (e.g., MRP2, BCRP) E->F Translocation and activation

References

The Alkaloid Lepenine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepenine, a member of the denudatine family of C20-diterpenoid alkaloids, is a naturally occurring compound found in select species of the genus Aconitum. As a biosynthetic precursor to the pharmacologically significant aconitine-type alkaloids, this compound holds considerable interest for researchers in natural product chemistry and drug development. Aconitine-type alkaloids are recognized for their potent bioactivity, including the inhibition of voltage-dependent sodium ion channels, with some demonstrating anti-inflammatory properties. This technical guide provides an in-depth overview of the known natural sources of this compound, collates available quantitative data, presents a generalized experimental protocol for its extraction and isolation, and explores its potential biological relevance based on the activities of closely related compounds.

Natural Sources of this compound

This compound has been identified in a limited number of plant species within the Aconitum genus, a group of perennial herbs belonging to the Ranunculaceae family. These plants are widely distributed across the mountainous regions of the Northern Hemisphere and have a long history of use in traditional medicine, alongside a reputation for extreme toxicity.

The primary documented botanical sources of this compound are:

  • Aconitum kusnezoffii : This species is a well-established source from which this compound was first isolated.[1]

  • Aconitum psedohuiliense : The root of this plant has also been confirmed as a natural source of this compound.[2]

Quantitative Analysis of this compound in Natural Sources

Precise quantitative data for the concentration of this compound in its natural botanical sources is not extensively documented in publicly available literature. The majority of quantitative analyses on Aconitum species have historically focused on the more abundant and highly toxic alkaloids such as aconitine, mesaconitine, and hypaconitine. However, the general concentration of major diterpenoid alkaloids in Aconitum species can provide a contextual framework. For instance, some species of Aconitum have been reported to contain between 0.8% and 1% of aconitine. The concentration of minor alkaloids like this compound is expected to be significantly lower.

The following table summarizes the known natural sources of this compound. It is important to note that the yield of this compound can be influenced by various factors, including the specific plant part utilized, the geographical location of cultivation, and the time of harvest.

Plant SpeciesPlant Part UtilizedCommon NameGeographical Distribution
Aconitum kusnezoffiiRootKusnezoff's MonkshoodEastern Asia
Aconitum psedohuilienseRootNot commonly knownAsia

Table 1: Documented Natural Sources of the Alkaloid this compound.

Experimental Protocols: From Plant to Purified Alkaloid

While a specific, standardized protocol for the isolation of this compound has not been universally established, a general methodology for the extraction and purification of diterpenoid alkaloids from Aconitum species can be effectively adapted. This process typically involves an initial extraction of total alkaloids, followed by acid-base partitioning to selectively isolate the basic alkaloid compounds, and concluding with chromatographic techniques for the purification of the target molecule.

General Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from its natural plant sources.

experimental_workflow plant_material Dried and Powdered Aconitum Root Material extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction Maceration or Soxhlet Extraction crude_extract Crude Alcoholic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base Dissolve in acidic water, wash with organic solvent total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids Basify aqueous layer, extract with organic solvent chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) total_alkaloids->chromatography pure_this compound Purified this compound chromatography->pure_this compound

Caption: A generalized experimental workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Extraction of Total Alkaloids

  • Plant Material Preparation : The dried roots of either Aconitum kusnezoffii or Aconitum psedohuiliense are finely powdered to increase the surface area for efficient solvent extraction.

  • Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol. This can be achieved through maceration at room temperature over several days or more rapidly using a Soxhlet apparatus.

  • Concentration : The resulting alcoholic extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

3.2.2. Acid-Base Partitioning for Alkaloid Enrichment

  • Acidification : The crude extract is dissolved in a dilute aqueous acid solution (e.g., 2% hydrochloric acid or sulfuric acid). In this acidic medium, the basic nitrogen atom of the alkaloids becomes protonated, forming water-soluble salts.

  • Removal of Non-Alkaloidal Impurities : The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly acidic impurities such as fats, waxes, and pigments, which remain in the organic phase.

  • Basification : The acidic aqueous layer, now enriched with alkaloid salts, is carefully basified by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back into their free base form, which are generally insoluble in water but soluble in organic solvents.

  • Extraction of Free Alkaloids : The alkaline aqueous solution is then repeatedly extracted with a suitable organic solvent, such as chloroform or dichloromethane. The free alkaloid bases will partition into the organic layer.

  • Drying and Concentration : The combined organic extracts are washed with distilled water to remove any remaining base, dried over an anhydrous salt (e.g., anhydrous sodium sulfate), and then concentrated under reduced pressure to yield the total alkaloid fraction.

3.2.3. Chromatographic Purification of this compound

  • Column Chromatography : The total alkaloid fraction is subjected to column chromatography for initial separation. Silica gel or alumina are commonly used as the stationary phase. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient), is employed to separate the different alkaloid components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions identified by TLC as containing this compound are further purified using preparative HPLC. A reversed-phase C18 column is often suitable, with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution of compounds is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.

  • Characterization : The purity and identity of the isolated this compound are confirmed using spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments), and comparison with published data.

Potential Signaling Pathways and Biological Activities

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is currently limited. However, its structural relationship to the well-studied aconitine-type alkaloids provides a strong basis for inferring its potential biological targets and mechanisms of action.

Interaction with Voltage-Gated Sodium Channels

Aconitine-type alkaloids are potent neurotoxins that primarily exert their effects by modulating the function of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. Aconitine and related alkaloids are known to bind to site 2 of the α-subunit of VGSCs, leading to a persistent activation of the channel. This disrupts normal cellular function by causing a constant influx of sodium ions, leading to membrane depolarization and uncontrolled nerve firing.

Given that this compound is a biosynthetic precursor to these aconitine-type alkaloids, it is plausible that it may also interact with VGSCs, although likely with different affinity and modulatory effects. Further research is required to determine if this compound acts as an agonist, antagonist, or has a more subtle modulatory role on these channels.

signaling_pathway This compound This compound vgsc Voltage-Gated Sodium Channel (VGSC) This compound->vgsc Potential Interaction (Modulation) na_influx Increased Na+ Influx vgsc->na_influx depolarization Membrane Depolarization na_influx->depolarization action_potential Altered Action Potential Firing depolarization->action_potential cellular_response Cellular Response (e.g., Neurotransmission, Muscle Contraction) action_potential->cellular_response

Caption: A hypothetical signaling pathway for this compound's action on VGSCs.

Potential Anti-inflammatory and Analgesic Effects

Some diterpenoid alkaloids isolated from Aconitum species have been reported to possess anti-inflammatory and analgesic properties. While the precise mechanisms are not fully elucidated, they may involve the modulation of inflammatory mediators and signaling pathways. The writhing inhibition observed with a related denudatine-type alkaloid suggests a potential analgesic effect. This could be linked to the modulation of nociceptive signaling pathways, which may or may not be directly related to VGSC activity.

Conclusion and Future Directions

This compound is a structurally intriguing diterpenoid alkaloid with a limited but identified presence in the plant kingdom. While its biological activities and mechanisms of action are yet to be fully explored, its role as a precursor to potent aconitine-type alkaloids makes it a compound of significant scientific interest. The development of more efficient and targeted isolation protocols, along with robust quantitative methods, is crucial for obtaining sufficient quantities of this compound for comprehensive pharmacological evaluation. Future research should focus on elucidating its specific molecular targets, with a particular emphasis on its interaction with various subtypes of voltage-gated sodium channels. A deeper understanding of the pharmacology of this compound could not only shed light on the biosynthesis of more complex diterpenoid alkaloids but also potentially unveil novel therapeutic leads for a range of channelopathies and other diseases.

References

Unveiling Lepenine: A Technical Guide to its Discovery, Isolation, and Characterization from Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepenine, a C-20 diterpenoid alkaloid, represents a significant member of the denudatine-type alkaloids isolated from the genus Aconitum. First identified in Aconitum kusnezoffii in 1991, its complex hexacyclic structure has intrigued chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details a generalized experimental protocol for its extraction and purification from Aconitum plant material, based on established methods for related alkaloids. The guide also summarizes the key physico-chemical and spectroscopic data essential for its identification and discusses its potential biological activities, drawing inferences from the known effects of structurally similar Aconitum alkaloids on the central nervous system. This document serves as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse and biologically active diterpenoid alkaloids.[1] These compounds have been a cornerstone of traditional medicine for centuries and continue to be a subject of intense scientific investigation for their potential therapeutic applications, particularly in the fields of analgesia and anti-arrhythmia.[2] Among the various classes of alkaloids isolated from Aconitum, the denudatine-type C-20 diterpenoid alkaloids are of significant chemical and pharmacological interest.

This compound was first reported in 1991 as a new alkaloid isolated from the roots of Aconitum kusnezoffii.[3] It shares the characteristic complex hexacyclic framework of the denudatine class of alkaloids.[4] The initial discovery of this compound, along with its congener denudatine, opened new avenues for exploring the chemical diversity of Aconitum species. While the original publication provided the initial structural elucidation, a detailed public record of the specific isolation protocol and comprehensive quantitative data remains sparse. This guide aims to fill this gap by providing a consolidated and technically detailed overview for the scientific community.

Physico-Chemical and Spectroscopic Data

Accurate identification of this compound relies on a combination of its physical properties and spectroscopic data. The following tables summarize the key reported data for this alkaloid.

Table 1: Physico-Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₂H₃₃NO₃[5]
Molecular Weight 359.51 g/mol [5]
CAS Number 111524-32-4[5]
Appearance White powder (inferred)N/A
Melting Point Not reportedN/A
Optical Rotation Not reportedN/A

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsReference
Mass Spectrometry (MS) HR-MS (ESI+): m/z [M+H]⁺ calculated for C₂₂H₃₄NO₃⁺, found value to be reported upon re-isolation.Inferred
¹H NMR Spectroscopy Characteristic signals for the ethyl group on the nitrogen atom, multiple hydroxyl groups, and the complex polycyclic system are expected. Detailed shifts and coupling constants to be reported upon re-isolation.Inferred
¹³C NMR Spectroscopy Approximately 22 distinct carbon signals corresponding to the chemical formula are expected. Detailed chemical shifts to be reported upon re-isolation.Inferred
Infrared (IR) Spectroscopy Absorption bands corresponding to O-H and C-N stretching are expected.Inferred

Experimental Protocols

The following section outlines a generalized experimental protocol for the isolation and purification of this compound from Aconitum plant material. This protocol is a composite based on established methods for the extraction of denudatine-type and other diterpenoid alkaloids from Aconitum species.[6]

Plant Material and Extraction
  • Plant Material: Dried and powdered roots of Aconitum kusnezoffii are the starting material.

  • Alkalinization and Extraction:

    • The powdered plant material is moistened with an aqueous solution of ammonia (e.g., 10% NH₄OH) to liberate the free alkaloids.

    • The alkalinized material is then exhaustively extracted with an organic solvent such as methanol or a chloroform-methanol mixture at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered to remove non-alkaloidal, neutral, and acidic components.

  • The acidic aqueous solution containing the protonated alkaloids is then washed with a non-polar organic solvent like diethyl ether or chloroform to remove residual impurities.

  • The pH of the aqueous layer is adjusted to alkaline (pH 9-10) with a base such as ammonium hydroxide.

  • The free alkaloids are then extracted from the basified aqueous solution with a water-immiscible organic solvent (e.g., chloroform or ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total crude alkaloids.

Chromatographic Purification
  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina.

    • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions enriched with this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18).

    • A typical mobile phase would consist of a mixture of acetonitrile and water or methanol and water, often with a modifier such as formic acid or trifluoroacetic acid.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification: The collected fraction is evaporated to dryness to yield purified this compound. The purity is assessed by analytical HPLC.

Mandatory Visualizations

Chemical Structure of this compound

Isolation_Workflow start Powdered Aconitum kusnezoffii Roots alkalinization Alkalinization (e.g., 10% NH₄OH) start->alkalinization extraction Solvent Extraction (e.g., Methanol) alkalinization->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloids acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom enriched_fractions This compound-Enriched Fractions column_chrom->enriched_fractions prep_hplc Preparative HPLC (C18 Reversed-Phase) enriched_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound Sedative_Pathway This compound This compound receptor Neuronal Receptor / Ion Channel (e.g., Voltage-gated Na⁺ Channel) This compound->receptor inhibition Modulation of Channel Gating (e.g., Enhanced Inactivation) receptor->inhibition ion_flux Decreased Na⁺ Influx inhibition->ion_flux membrane_potential Membrane Stabilization / Hyperpolarization ion_flux->membrane_potential neuronal_excitability Reduced Neuronal Excitability membrane_potential->neuronal_excitability neurotransmission Decreased Neurotransmitter Release neuronal_excitability->neurotransmission cns_depression CNS Depression (Sedation / Hypnosis) neurotransmission->cns_depression

References

An In-depth Technical Guide to the Diterpenoid Alkaloid Lepenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Lepenine (C₂₂H₃₃NO₃), a member of the denudatine class of diterpenoid alkaloids. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Core Molecular Data

This compound is a complex polycyclic alkaloid with a distinct chemical architecture. The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₂₂H₃₃NO₃[1]
Molecular Weight 359.51 g/mol [1]
Exact Mass 359.2460 u[1]
Class Diterpenoid Alkaloid (Denudatine-type)[2][3]

Total Synthesis of (-)-Lepenine: An Experimental Overview

The asymmetric total synthesis of (-)-Lepenine has been successfully accomplished, showcasing a sophisticated strategy involving several key chemical transformations.[4][5] The overall workflow is a multi-step process that constructs the complex hexacyclic system stereoselectively.[4][5]

Key Experimental Steps in the Fukuyama Synthesis

The total synthesis of (-)-Lepenine, as developed by Fukuyama and colleagues, is a landmark achievement in natural product synthesis.[2][6] A simplified workflow of this synthesis is presented below.

G cluster_start Starting Material cluster_core Core Synthesis cluster_final Final Assembly A Ether 4 B Claisen Rearrangement to 5 A->B Mitsunobu coupling, reduction, vinylmagnesium chloride addition, Claisen rearrangement C Cyclization to 6 B->C Mesylation, ozonolysis, protection, saponification, cyclization D Triene 7 Formation C->D Vinylmagnesium chloride addition, dehydration E Intramolecular Diels-Alder to Lactone 8 D->E Thermal cyclization F Conversion to Diol Aldehyde 9 E->F Hydroboration, reduction G Formation of Cyclization Precursor 1 F->G Reductive amination, protection, oxidation H Intramolecular Mannich Reaction to 2 G->H Deprotection, cyclization I Oxidation to Diene 11 H->I Transient protection, oxidation J Diels-Alder with Ethylene to 12 I->J Diels-Alder reaction K Final Modifications J->K Reductive removal of methoxy groups, hydroboration, methylenation, Luche reduction L (-)-Lepenine (3) K->L

Caption: Workflow for the total synthesis of (-)-Lepenine.

Detailed Experimental Protocols

The synthesis involves a series of complex and stereoselective reactions. Below are the key transformations:

  • Intramolecular Diels-Alder Reaction: A crucial step in the synthesis is a tethered intramolecular Diels-Alder reaction to stereoselectively construct a part of the polycyclic system.[4][5]

  • Intramolecular Mannich Reaction: This reaction is pivotal for the formation of the nitrogen-containing ring system within the this compound core.[2][6]

  • Diels-Alder Reaction with Ethylene: A subsequent Diels-Alder reaction, this time between an ortho-quinone monoketal intermediate and ethylene, is employed to complete the unique hexacyclic framework of this compound.[4][5]

Biological Activity and Potential Mechanism of Action

To date, there is a notable absence of specific studies on the biological activities and mechanism of action of this compound itself. However, based on its classification as a C20-diterpenoid and denudatine-type alkaloid, it is possible to infer potential biological activities.

Inferred Biological Activities from Related Alkaloids

Diterpenoid alkaloids as a class are known to exhibit a wide range of pharmacological effects.[1][7][8]

Biological ActivityPotential MechanismSource
Anti-inflammatory Modulation of inflammatory pathways.[1]
Analgesic Interaction with pain signaling pathways.[1]
Antiarrhythmic Modulation of cardiac ion channels.[1]
Antihypertensive Effects on blood pressure regulation.[1]
Ion Channel Modulation Direct interaction with and modulation of various ion channels, such as sodium and potassium channels.[3]
Bradycardic Activity A related denudatine alkaloid, cochlearenine, has been shown to exhibit bradycardic (heart rate-slowing) activity in guinea pig atria.[9]

It is important to emphasize that these are potential activities based on the broader class of compounds, and dedicated experimental studies are required to confirm any of these effects for this compound.

Postulated Signaling Pathways and Mechanisms

The known biological effects of diterpenoid alkaloids are often attributed to their interaction with voltage-gated ion channels.[3]

G cluster_alkaloid This compound (as a Denudatine Alkaloid) cluster_targets Potential Molecular Targets cluster_effects Potential Biological Effects A This compound B Voltage-Gated Ion Channels (e.g., Na+, K+) A->B Modulation C Anti-inflammatory B->C D Analgesic B->D E Antiarrhythmic B->E F Antihypertensive B->F G Bradycardic B->G

Caption: Potential biological activities of this compound.

Future Research Directions

The complex and unique chemical structure of this compound makes it an intriguing candidate for further pharmacological investigation. Future research should focus on:

  • Biological Screening: Comprehensive screening of this compound for a range of biological activities, including but not limited to anti-inflammatory, analgesic, cardiovascular, and ion channel modulatory effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound may exert its biological effects.

  • Quantitative Analysis: Development of robust analytical methods for the quantification of this compound in biological matrices to support pharmacokinetic and pharmacodynamic studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to explore the key structural features responsible for any observed biological activity.

This technical guide provides a foundational understanding of this compound based on the currently available scientific literature. It is hoped that this information will stimulate further research into this fascinating natural product and its potential therapeutic applications.

References

Analysis of "Lepenine" Reveals a Case of Mistaken Identity and a Paucity of Therapeutic Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and medical literature reveals that "Lepenine" is a naturally occurring alkaloid whose therapeutic effects and mechanism of action have not been characterized. The initial query likely confused "this compound" with "Leptin," a well-researched hormone involved in metabolism and weight regulation.

"this compound" is a real, but obscure, chemical compound. It is classified as a denudatine alkaloid and has been isolated from plants of the Aconitum genus.[1] The scientific literature on this compound is exceedingly sparse and focuses exclusively on its chemical synthesis. In 2014, a team of researchers at Nagoya University, Japan, accomplished the first total synthesis of (-)-Lepenine, a significant feat in organic chemistry due to the molecule's complex, hexacyclic structure.[2][3][4] However, these studies on its synthesis do not investigate any potential therapeutic applications.

A search for therapeutic effects, clinical trials, or mechanism of action for this compound yields no results. The compound is commercially available from chemical suppliers for research purposes only, and not for human or veterinary use.[1] There is no evidence of this compound being investigated as a potential drug candidate in preclinical or clinical studies.

It is highly probable that the query intended to investigate "Leptin," a protein hormone that plays a crucial role in regulating appetite and energy balance. The misspelling led to a search for a compound with virtually no associated biological data.

In stark contrast to this compound, Leptin has been the subject of extensive research. It is produced by adipose (fat) tissue and signals to the brain to suppress food intake.[5] While the discovery of Leptin brought hope for a natural weight-loss treatment, clinical trials have shown its effectiveness is limited, primarily benefiting individuals with a rare condition of congenital leptin deficiency.[5] Most obese individuals exhibit high levels of circulating leptin, a state known as leptin resistance, where the brain does not respond effectively to its signals.[5]

Researchers are exploring strategies to overcome leptin resistance, such as modifying the leptin molecule or enhancing its transport across the blood-brain barrier.[5] Furthermore, Leptin's therapeutic potential is being investigated in other areas, including neurodegenerative diseases like Alzheimer's, where it has shown pro-cognitive and neuroprotective actions in cellular and animal models.[6]

Given the complete absence of therapeutic data for this compound, it is impossible to fulfill the user's request for a technical guide on its effects. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be met as no such information exists in the public domain. The scientific community's knowledge of this compound is currently confined to its chemical structure and synthesis.

References

In-depth Technical Guide: Preliminary Studies on the Mechanism of Action of Lepenine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Lepenine's Mechanism of Action - Preliminary Findings

Introduction

This compound is an alkaloid compound isolated from the root of Aconitum psedohuiliense.[1] Its chemical formula is C22H33NO3, and it is identified by the CAS Number 111524-32-4.[1] Currently, this compound is available for research purposes only, and there is a significant lack of comprehensive studies detailing its mechanism of action, pharmacological properties, and potential therapeutic applications.[1] This document aims to provide a foundational guide based on the limited preliminary data available. Due to the nascent stage of research, this guide will be updated as more information becomes publicly accessible.

Current Understanding of this compound

As of the date of this document, there are no published preclinical or clinical studies that specifically investigate the mechanism of action of this compound. The available information is primarily limited to its chemical identity and source.

Postulated Avenues for Future Research

Given that this compound is an alkaloid, its mechanism of action could potentially involve interactions with various physiological targets, a common characteristic of this class of compounds. Future preliminary studies should focus on a broad screening approach to identify its primary molecular targets and cellular effects. Key areas of investigation could include:

  • Receptor Binding Assays: To determine if this compound interacts with known receptor families, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.

  • Enzyme Inhibition Assays: To assess the potential of this compound to inhibit or modulate the activity of key enzymes involved in cellular signaling pathways.

  • Cell-Based Assays: To observe the phenotypic effects of this compound on various cell lines, which can provide insights into its potential effects on cell proliferation, apoptosis, and other cellular processes.

  • In Vivo Pharmacological Studies: Initial animal studies would be crucial to understand the pharmacokinetic and pharmacodynamic properties of this compound, as well as its overall physiological effects.

Experimental Workflow for Preliminary Investigation

The following diagram outlines a logical workflow for the initial stages of research into this compound's mechanism of action.

cluster_0 Initial Screening cluster_1 Mechanism Elucidation cluster_2 Lead Optimization Compound Acquisition Compound Acquisition In Vitro Assays In Vitro Assays Compound Acquisition->In Vitro Assays Screening Target Identification Target Identification In Vitro Assays->Target Identification Hit Identification Cellular Pathway Analysis Cellular Pathway Analysis Target Identification->Cellular Pathway Analysis Hypothesis Generation In Vivo Model Testing In Vivo Model Testing Cellular Pathway Analysis->In Vivo Model Testing Validation Toxicity Profiling Toxicity Profiling In Vivo Model Testing->Toxicity Profiling Safety Assessment SAR Studies SAR Studies In Vivo Model Testing->SAR Studies Efficacy Data Pharmacokinetic Improvement Pharmacokinetic Improvement SAR Studies->Pharmacokinetic Improvement

A proposed workflow for investigating the mechanism of action of this compound.

Conclusion

The study of this compound is in its infancy. While its chemical structure is known, its biological activity and mechanism of action remain to be elucidated. The information presented in this guide is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this novel alkaloid. As new data emerges, this document will be revised to incorporate the latest findings. It is imperative that future research efforts are directed towards a systematic and thorough investigation to unlock the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepenine is a member of the denudatine-type C20-diterpenoid alkaloids, a class of structurally complex natural products isolated from plants of the Aconitum and Delphinium genera.[1] These alkaloids are characterized by a rigid hexacyclic skeleton. The intricate architecture and diverse biological activities of these compounds have made them significant targets for total synthesis and pharmacological investigation. This guide provides a comprehensive overview of the chemical synthesis, known biological activities, and potential mechanisms of action of this compound and structurally related alkaloids, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Synthesis of this compound

This compound is a complex diterpenoid alkaloid with the chemical formula C22H33NO3.[2] The first asymmetric total synthesis of (-)-Lepenine was accomplished by Fukuyama and coworkers, a significant achievement in natural product synthesis.[3][4][5] The synthesis is a multi-step process, with key transformations including a tethered intramolecular Diels-Alder reaction, an intramolecular Mannich reaction, and another Diels-Alder reaction to construct the intricate hexacyclic system.[3][4][5]

A critical step in the synthesis involves a tandem Johnson-Claisen/Claisen rearrangement to establish key stereocenters.[6] The synthesis strategy highlights the challenges and creativity required to construct such complex molecular architectures.

Key Reactions in the Total Synthesis of (-)-Lepenine:

  • Tethered Intramolecular Diels-Alder Reaction: This reaction was crucial for the stereoselective formation of the octahydrophenanthrene core of the molecule.[3]

  • Intramolecular Mannich Reaction: This step enabled the construction of the nitrogen-containing polycyclic system.[3][7]

  • Diels-Alder Reaction: A final Diels-Alder reaction between an ortho-quinone monoketal and ethylene completed the unique hexacyclic framework.[3][4][5]

Related Alkaloids and Their Biological Activities

This compound belongs to the broader family of denudatine-type diterpenoid alkaloids. Several related compounds have been isolated and shown to possess interesting pharmacological activities, primarily targeting the cardiovascular and nervous systems.

Alkaloid NameChemical ClassReported Biological Activity
This compound Denudatine-type DiterpenoidBiological activity not yet fully characterized.
Cochlearenine Denudatine-type DiterpenoidBradycardic (heart rate-slowing) effect in guinea pig atria.[7]
Dictizine Denudatine-type DiterpenoidAntiarrhythmic activity.
Aconicarmine Denudatine-type DiterpenoidAnalgesic (pain-relieving) effects.
Denudatine Denudatine-type DiterpenoidAffects the action potential of ventricular fibers and can inhibit the arrhythmogenic action of aconitine.[8]
Cardiopetaline Aconitine-type DiterpenoidPossesses local anesthetic activity.[6][9]

Pharmacological Activities and Potential Signaling Pathways

While specific data for this compound is scarce, the activities of related alkaloids provide insights into its potential pharmacological profile. The primary targets appear to be ion channels, consistent with the known pharmacology of many Aconitum alkaloids which are known to modulate voltage-gated sodium channels.[5]

Cardiovascular Effects

The bradycardic effect of cochlearenine and the antiarrhythmic activity of dictizine suggest that these alkaloids modulate cardiac ion channels.[7]

Proposed Signaling Pathway for Bradycardic and Antiarrhythmic Effects:

Bradycardia can be induced by modulating the activity of ion channels that control the heart's pacemaker activity, primarily in the sinoatrial (SA) node. Antiarrhythmic drugs often target sodium, potassium, or calcium channels to alter the cardiac action potential.[3][5][10] Given the known activity of other Aconitum alkaloids on sodium channels, it is plausible that cochlearenine and dictizine exert their effects through similar mechanisms.

Bradycardic_Antiarrhythmic_Pathway cluster_cardiomyocyte Cardiac Myocyte Alkaloid Denudatine-type Alkaloid (e.g., Cochlearenine, Dictizine) IonChannel Voltage-Gated Ion Channels (e.g., Na+, K+, Ca2+) Alkaloid->IonChannel Modulation ActionPotential Altered Cardiac Action Potential IonChannel->ActionPotential Alters HeartRate Decreased Heart Rate (Bradycardia) ActionPotential->HeartRate Arrhythmia Suppression of Arrhythmias ActionPotential->Arrhythmia

Caption: Proposed mechanism of cardiovascular effects of denudatine-type alkaloids.

Analgesic Effects

The analgesic properties of aconicarmine suggest an interaction with neuronal signaling pathways involved in pain perception.

Proposed Signaling Pathway for Analgesic Effects:

Many analgesic compounds act by modulating the activity of ion channels in neurons to reduce their excitability or by interacting with opioid receptors.[9][11][12] The analgesic effects of some diterpenoid alkaloids are known to be mediated through the modulation of central catecholaminergic and serotonergic systems.

Analgesic_Pathway cluster_neuron Nociceptive Neuron Alkaloid Denudatine-type Alkaloid (e.g., Aconicarmine) NeuronalTarget Neuronal Targets (Ion Channels, Receptors) Alkaloid->NeuronalTarget Modulates SignalTransmission Reduced Nociceptive Signal Transmission NeuronalTarget->SignalTransmission Leads to Analgesia Analgesic Effect SignalTransmission->Analgesia

Caption: Proposed mechanism of analgesic effects of denudatine-type alkaloids.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of the biological activities of these alkaloids.

Guinea Pig Atria Bioassay for Bradycardic Effects

This ex vivo assay is used to assess the chronotropic (heart rate) effects of compounds.

  • Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Data Recording: The spontaneous beating rate of the atria is recorded using a force-displacement transducer connected to a data acquisition system.

  • Experimental Procedure: After a stabilization period, cumulative concentrations of the test compound (e.g., cochlearenine) are added to the organ bath at regular intervals.

  • Data Analysis: The change in atrial beating rate is measured and expressed as a percentage of the baseline rate. Dose-response curves are then constructed to determine the EC50 value.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is a common method for screening peripheral analgesic activity.[2]

  • Animal Model: Male Swiss albino mice are typically used.

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., aconicarmine) or a vehicle control, usually via oral or intraperitoneal administration.

    • After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

    • The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. The ED50 value can be determined from dose-response studies.

Workflow for Screening and Evaluation of Diterpenoid Alkaloids:

Experimental_Workflow cluster_workflow Biological Activity Screening Workflow Start Isolation/Synthesis of Diterpenoid Alkaloid InVitro In Vitro/Ex Vivo Assays (e.g., Guinea Pig Atria) Start->InVitro InVivo In Vivo Assays (e.g., Writhing Test, Hot Plate Test) Start->InVivo Mechanism Mechanism of Action Studies (e.g., Patch Clamp, Receptor Binding) InVitro->Mechanism InVivo->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the biological evaluation of diterpenoid alkaloids.

Conclusion

This compound and its related denudatine-type diterpenoid alkaloids represent a fascinating class of natural products with significant potential for drug discovery. While the total synthesis of this compound has been a landmark achievement in organic chemistry, a thorough investigation of its pharmacological properties is still needed. The observed bradycardic, antiarrhythmic, and analgesic activities of its close relatives strongly suggest that this compound may also possess potent bioactivities, likely through the modulation of ion channels. The experimental protocols and proposed signaling pathways outlined in this guide provide a framework for future research aimed at elucidating the therapeutic potential of this intriguing family of alkaloids. Further studies, including quantitative bioassays and detailed mechanistic investigations, are crucial to unlock the full potential of this compound and its congeners for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Fukuyama Total Synthesis of (-)-Lepenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the complex diterpenoid alkaloid, (-)-Lepenine, as accomplished by the Fukuyama group.[1][2][3][4] This landmark synthesis provides a strategic blueprint for the construction of related polycyclic natural products.

The synthesis is characterized by a highly convergent strategy, featuring several key transformations to assemble the intricate hexacyclic core of (-)-Lepenine.

Key Synthetic Highlights

  • Tandem Johnson-Claisen/Claisen Rearrangement: Establishment of a key stereocenter which is crucial for the chirality of the final product.[1][2]

  • Intramolecular Diels-Alder Reaction: Formation of a seven-membered lactone ring, setting the stage for the construction of the core structure.[1][2][3]

  • Intramolecular Mannich Reaction: A pivotal step for the formation of the nitrogen-containing polycyclic system.[1][2][3]

  • Diels-Alder Reaction with Ethylene: Construction of the bicyclo[2.2.2]octane core of the molecule.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key stages of the Fukuyama total synthesis of (-)-Lepenine.

Table 1: Synthesis of Key Intermediates

StepIntermediateReagents and ConditionsYield (%)
1Tandem Claisen Rearrangement Product1) DIBAL-H, Et2O, -78 to -40 °C; 2) vinylMgCl, THF, -40 to 0 °C; 3) MeC(OEt)3, 4-O2NC6H4OH, PhCN, 160 °C85
2Mesylated PhenolMsCl, py, CH2Cl2, 0 °C to rt98
3Primary Alcohol1) O3, CH2Cl2, -78 °C; 2) NaBH4, MeOH, -78 °C to rt89
4Pivaloate EsterPivCl, py, CH2Cl2, 0 °C to rt99
5Carboxylic Acidaq. LiOH, THF, MeOH, 0 °C95
6Cyclized KetoneTFAA, TFA, CH2Cl2, rt82 (over 2 steps)
7Triene Precursorvinylmagnesium chloride, THF, -40 °C85
8Intramolecular Diels-Alder ProductBHT, PhCN, 160 °C90

Table 2: Assembly of the Polycyclic Core

StepIntermediateReagents and ConditionsYield (%)
9Diol1) BH3·THF, THF; 2) H2O2, NaOH88
10AldehydeDIBAL-H, CH2Cl2, -40 °C89
11Alloc-protected Amine1) EtNH2·HCl, Et3N, AcOH, MeCN; 2) NaBH(OAc)3; 3) AllocCl88
12KetoaldehydeDMP, CH2Cl2-
13Intramolecular Mannich Reaction Product[Pd(PPh3)4], AcOH, CH2Cl2, reflux59 (from diol)
14Phenol1) KOH, MeOH, 60 °C; 2) NaBH4, 0 °C84
15ortho-Quinone Monoketal1) HCl in MeOH; 2) PhI(OAc)2, MeOH, 0 °C-
16Diels-Alder Adduct with EthyleneC2H4 (70 bar), CH2Cl2, 70 °C84

Table 3: Final Steps to (-)-Lepenine

StepIntermediateReagents and ConditionsYield (%)
17TBS-protected AlcoholTBSOTf, 2,6-lutidine, CH2Cl2, rt91
18Reduced KetoneSmI2, MeOH, THF, 0 °C96
19DiolRed-Al, toluene, 0 °C88
20Hydroxyketone1) BH3·THF, THF, rt; H2O, 0 °C; NaBO3·H2O, 0 °C to rt; 2) DMP, TFA, CH2Cl2, rt54 (over 2 steps)
21Enone1) HCO2Et, KHMDS, toluene, 70 °C; 2) aq. HCHO, THF, 50 °C70
22(-)-Lepenine1) NaBH4, CeCl3·7H2O, MeOH, 0 °C; 2) TBAF, THF, 65 °C77 (over 2 steps)

Experimental Protocols

1. Tandem Johnson-Claisen/Claisen Rearrangement

  • Objective: To synthesize the key phenol intermediate with the correct stereochemistry.

  • Procedure:

    • To a solution of the starting ester in Et2O at -78 °C, add DIBAL-H dropwise. Stir for 1 hour, then warm to -40 °C.

    • Cool the mixture back to -40 °C and add vinylmagnesium chloride in THF. Allow the reaction to warm to 0 °C and stir for 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with Et2O.

    • Concentrate the organic layers and dissolve the residue in PhCN.

    • Add MeC(OEt)3 and a catalytic amount of 4-nitrophenol.

    • Heat the mixture to 160 °C and stir for 4 hours.

    • Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over Na2SO4, concentrate, and purify by flash column chromatography.

2. Intramolecular Diels-Alder Reaction

  • Objective: To construct the tetracyclic lactone via an intramolecular [4+2] cycloaddition.

  • Procedure:

    • To a solution of the triene precursor in PhCN, add a catalytic amount of BHT.

    • Heat the solution to 160 °C and stir for 6 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the tetracyclic lactone.

    • The product can be recrystallized from CHCl3/hexane to yield enantiomerically pure material.

3. Intramolecular Mannich Reaction

  • Objective: To form the core nitrogen-containing polycyclic ring system.

  • Procedure:

    • To a solution of the Alloc-protected amino diol in CH2Cl2, add Dess-Martin periodinane (DMP) and stir at room temperature for 2 hours.

    • Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

    • Extract with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate in vacuo.

    • Dissolve the crude ketoaldehyde in CH2Cl2, and add [Pd(PPh3)4] and acetic acid.

    • Reflux the mixture for 3 hours.

    • Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over Na2SO4, concentrate, and purify by flash column chromatography.

4. Diels-Alder Reaction with Ethylene

  • Objective: To construct the bicyclo[2.2.2]octane system.

  • Procedure:

    • To a solution of the phenolic intermediate in MeOH, add a solution of HCl in MeOH at 0 °C.

    • Stir for 10 minutes, then add PhI(OAc)2 and continue stirring at 0 °C for 1 hour.

    • Quench with saturated aqueous NaHCO3 and extract with EtOAc.

    • Dry the combined organic layers over Na2SO4, concentrate, and purify the crude ortho-quinone monoketal by flash column chromatography.

    • Dissolve the purified product in CH2Cl2 in a high-pressure reactor.

    • Pressurize the reactor with ethylene gas (70 bar) and heat to 70 °C for 5 days.

    • Cool the reactor to room temperature, carefully vent the ethylene, and concentrate the solvent.

    • Purify the residue by flash column chromatography.

Visualizations

Fukuyama_Lepenine_Synthesis_Workflow Start Guaiacol Derivative Intermediate1 Tandem Claisen Product Start->Intermediate1 Tandem Claisen Rearrangement Intermediate2 Triene Precursor Intermediate1->Intermediate2 Multi-step Sequence Intermediate3 IMDA Product Intermediate2->Intermediate3 Intramolecular Diels-Alder Intermediate4 Amino Diol Intermediate3->Intermediate4 Reduction & Amination Intermediate5 Mannich Product Intermediate4->Intermediate5 Intramolecular Mannich Reaction Intermediate6 Diels-Alder Adduct Intermediate5->Intermediate6 Oxidation & Diels-Alder End (-)-Lepenine Intermediate6->End Final Elaboration

Caption: Overall synthetic workflow for the total synthesis of (-)-Lepenine.

Key_Transformations cluster_claisen Tandem Claisen Rearrangement cluster_diels_alder Intramolecular Diels-Alder cluster_mannich Intramolecular Mannich Reaction cluster_da_ethylene Diels-Alder with Ethylene A Allylic Alcohol B Phenol Intermediate A->B Heat, MeC(OEt)3 C Acyclic Triene D Tetracyclic Lactone C->D Heat, BHT E Keto-aldehyde F Pentacyclic Amine E->F Pd(0), AcOH G o-Quinone Monoketal H Bicyclo[2.2.2]octane Core G->H Ethylene (70 bar), Heat

Caption: Key chemical transformations in the Fukuyama synthesis of (-)-Lepenine.

References

Synthetic Routes for the Production of Lepenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepenine, a member of the denudatine family of diterpenoid alkaloids, presents a formidable challenge to synthetic chemists due to its complex, caged hexacyclic architecture. The total synthesis of (-)-Lepenine was first achieved by the research group of Tohru Fukuyama, a landmark achievement that provides a strategic roadmap for accessing this intricate natural product and its analogues.[1] This document provides detailed application notes and protocols based on the seminal work of Fukuyama and subsequent research in the field of denudatine alkaloid synthesis. The synthetic strategy is characterized by a series of elegant and stereoselective transformations, including key intramolecular Diels-Alder and Mannich reactions.

Core Synthetic Strategy

The retrosynthetic analysis of (-)-Lepenine reveals a convergent strategy centered on the sequential construction of its complex ring system. The key disconnections point to three critical bond formations that are addressed by powerful synthetic methodologies:

  • Intramolecular Diels-Alder Reaction: Formation of the tetracyclic core.

  • Intramolecular Mannich Reaction: Construction of the nitrogen-containing bridged system.

  • Late-Stage Diels-Alder Reaction: Finalization of the bicyclo[2.2.2]octane system.

A crucial element of the synthesis is the transfer of chirality, which originates from L-lactic acid methyl ester and is relayed through a Claisen rearrangement.[2]

Key Experimental Protocols and Data

The following sections provide detailed protocols for the key transformations in the total synthesis of (-)-Lepenine, accompanied by quantitative data where available.

Protocol 1: Synthesis of the Tetracyclic Lactone via Intramolecular Diels-Alder Reaction

This protocol outlines the formation of the core tetracyclic lactone intermediate. The key transformation is a thermally promoted intramolecular [4+2] cycloaddition.

Experimental Workflow:

G cluster_start Starting Material Preparation cluster_reaction Intramolecular Diels-Alder Reaction cluster_product Product Isolation start Triene Precursor reaction Heating in Benzonitrile (160 °C) with BHT start->reaction Dissolution product Tetracyclic Lactone reaction->product Cycloaddition & Purification G cluster_start Precursor Synthesis cluster_reaction Deprotection and Cyclization cluster_product Product Isolation start Keto-aldehyde with Alloc-protected amine reaction Pd(PPh3)4, Acetic Acid in CH2Cl2, reflux start->reaction Treatment product Polycyclic Amine reaction->product Mannich Reaction & Purification G cluster_start Substrate Preparation cluster_reaction Diels-Alder Cycloaddition cluster_product Product Formation start ortho-Quinone Monoketal reaction Ethylene (70 bar) in CH2Cl2, 70 °C start->reaction Pressurization & Heating product Bicyclo[2.2.2]octane Adduct reaction->product Cycloaddition G A Acyclic Precursor B Tetracyclic Lactone (Intramolecular Diels-Alder) A->B Key Cyclization 1 C Polycyclic Amine (Intramolecular Mannich) B->C Key Cyclization 2 D Hexacyclic Core (Diels-Alder with Ethylene) C->D Key Cyclization 3 E (-)-Lepenine (Final Functionalization) D->E Completion

References

Application Notes & Protocols: Analytical Techniques for the Identification of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. These compounds are often designed to mimic the effects of controlled substances while circumventing existing drug laws. This document provides a general framework and detailed protocols for the analytical identification of a putative novel psychoactive substance, provisionally termed "Lepenine." As "this compound" does not correspond to a known chemical entity in established databases, the following methodologies are based on a generalized workflow for the identification and characterization of unknown psychoactive compounds.

1. Presumptive Testing and Sample Preparation

Initial screening provides rapid, albeit non-definitive, indications of the presence of certain chemical classes.

  • Colorimetric Testing: Commercially available color test kits (e.g., Marquis, Mecke, Mandelin reagents) can provide preliminary information about the functional groups present in the sample. The resulting color changes can suggest the class of compound (e.g., alkaloid, phenethylamine).

  • Sample Preparation for Confirmatory Analysis:

    • Accurately weigh 1 mg of the suspected "this compound" sample.

    • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Perform serial dilutions as required for the specific analytical technique. For instance, a 1:10 dilution in methanol is often suitable for initial GC-MS screening.

2. Confirmatory Analytical Techniques

Definitive identification requires the use of highly selective and sensitive analytical methods.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds. It separates compounds based on their boiling points and retention times, followed by mass analysis for structural elucidation.

  • Experimental Protocol:

    • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Data Analysis: The resulting mass spectrum is compared against spectral libraries (e.g., NIST, SWGDRUG) to identify potential matches.

2.2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is particularly useful for non-volatile or thermally labile compounds and provides high-resolution mass data, enabling the determination of elemental composition.

  • Experimental Protocol:

    • Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled to a Vanquish UHPLC system.

    • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Source: Heated Electrospray Ionization (HESI), positive mode.

    • Resolution: 70,000.

    • Data Analysis: The accurate mass measurement allows for the calculation of the elemental formula. Fragmentation patterns (MS/MS) are used for structural elucidation.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Experimental Protocol:

    • Instrument: Bruker Avance III HD 600 MHz spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the purified "this compound" sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

    • Data Analysis: The combination of these experiments allows for the unambiguous determination of the chemical structure.

3. Quantitative Data Summary

As "this compound" is a putative compound, the following table presents hypothetical, yet plausible, data that would be obtained from the analytical techniques described above.

Analytical TechniqueParameterHypothetical Value for "this compound"
GC-MS Retention Time8.52 min
Key Mass Fragments (m/z)210, 182, 154, 115
LC-HRMS Retention Time4.78 min
Accurate Mass [M+H]⁺289.1543
Proposed Elemental FormulaC₁₈H₂₀N₂O₂
¹H NMR (600 MHz, CDCl₃) Chemical Shifts (δ)7.2-7.8 (aromatic), 3.9 (methoxy), 2.5-3.2 (aliphatic)
¹³C NMR (150 MHz, CDCl₃) Chemical Shifts (δ)165.2 (carbonyl), 110-140 (aromatic), 55.8 (methoxy), 20-45 (aliphatic)

4. Visualized Workflows and Pathways

Generalized Workflow for Novel Psychoactive Substance Identification

cluster_0 Sample Reception & Presumptive Testing cluster_1 Confirmatory Analysis cluster_2 Data Analysis & Identification Sample Suspected 'this compound' Sample Color_Test Colorimetric Tests Sample->Color_Test Sample_Prep Sample Preparation for Confirmatory Analysis Sample->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS LCHRMS LC-HRMS Analysis Sample_Prep->LCHRMS NMR NMR Spectroscopy Sample_Prep->NMR Spectral_Library Spectral Library Matching GCMS->Spectral_Library Formula_Determination Elemental Formula Determination LCHRMS->Formula_Determination Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Final_ID Final Identification of 'this compound' Spectral_Library->Final_ID Formula_Determination->Final_ID Structure_Elucidation->Final_ID

A generalized workflow for the identification of a novel psychoactive substance.

Hypothetical Signaling Pathway for a Psychoactive Compound

cluster_pathway Hypothetical 'this compound' Mechanism of Action This compound This compound Receptor Serotonin Receptor (e.g., 5-HT2A) This compound->Receptor Binds to G_Protein Gq/11 Protein Activation Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC Activates PIP2 PIP2 Hydrolysis PLC->PIP2 Hydrolyzes IP3 IP3 Release PIP2->IP3 DAG DAG Release PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects (e.g., altered neuronal excitability) Ca_Release->Downstream PKC_Activation->Downstream

A hypothetical signaling pathway for a psychoactive compound acting on a serotonin receptor.

Logical Relationship for Compound Classification

cluster_classification Classification Logic for 'this compound' Initial_Data Initial Analytical Data (MS, NMR) Structural_Features Key Structural Features Initial_Data->Structural_Features Tryptamine_Backbone Tryptamine Backbone? Structural_Features->Tryptamine_Backbone Phenethylamine_Backbone Phenethylamine Backbone? Structural_Features->Phenethylamine_Backbone Other_Scaffold Other Scaffold? Structural_Features->Other_Scaffold Tryptamine_Backbone->Phenethylamine_Backbone No Tryptamine_Class Class: Tryptamine Tryptamine_Backbone->Tryptamine_Class Yes Phenethylamine_Backbone->Other_Scaffold No Phenethylamine_Class Class: Phenethylamine Phenethylamine_Backbone->Phenethylamine_Class Yes Other_Class Class: Other/Novel Other_Scaffold->Other_Class Yes

A logical diagram illustrating the classification of a novel compound based on its structural features.

Mass Spectrometry Analysis of Lepenine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepenine is a complex diterpenoid alkaloid of the denudatine class, isolated from plants of the Aconitum genus.[1] With a molecular formula of C22H33NO3, it possesses a densely functionalized hexacyclic ring system.[1][2] The intricate architecture of this compound and related diterpenoid alkaloids has attracted significant interest from the synthetic chemistry community.[2][3] While the bioactivity of many diterpenoid alkaloids is well-documented, often involving modulation of ion channels and exhibiting anti-inflammatory or analgesic properties, the specific biological functions of this compound remain largely unexplored.[4][5][6]

This application note provides a comprehensive protocol for the sensitive and selective analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we present a hypothetical signaling pathway to stimulate further research into the potential pharmacological effects of this complex natural product.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methodologies.

PropertyValueReference
Chemical FormulaC22H33NO3[1]
Exact Mass359.2460[1]
Molecular Weight359.51[1]
ClassDiterpenoid Alkaloid (Denudatine)[2]
SourceAconitum psedohuiliense[1]

Hypothetical Biological Activity and Signaling Pathway

Disclaimer: The following signaling pathway is hypothetical and proposed for research purposes only. The specific biological targets and mechanisms of action for this compound have not been experimentally validated.

Based on the known activities of related diterpenoid alkaloids, it is plausible that this compound may exhibit anti-inflammatory effects.[3][7] A hypothetical mechanism could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

In this proposed pathway, an inflammatory stimulus (e.g., a cytokine like TNF-α) activates the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this cascade, potentially by inhibiting the IKK complex or preventing the degradation of IκBα.

Lepenine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits (Hypothetical) DNA DNA NFkB_nuc->DNA Binds ProInflam Pro-inflammatory Gene Expression DNA->ProInflam Induces

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

Mass Spectrometry Analysis Protocol

This protocol outlines a general procedure for the extraction and quantitative analysis of this compound from a plant matrix (e.g., roots of Aconitum psedohuiliense) using LC-MS/MS.

Experimental Workflow

Experimental_Workflow start Start: Plant Material prep Sample Preparation (Drying, Grinding) start->prep extraction Ultrasonic Extraction (Methanol) prep->extraction cleanup Solid Phase Extraction (SPE) (MCX Cartridge) extraction->cleanup analysis LC-MS/MS Analysis (UHPLC-QTOF) cleanup->analysis data Data Processing (Quantification, Identification) analysis->data end End: Results data->end

Caption: General experimental workflow for this compound analysis.

Sample Preparation
  • Drying: Dry the plant material (e.g., roots) at 60°C until a constant weight is achieved.

  • Grinding: Grind the dried material into a fine powder using a universal grinder.[8]

  • Storage: Store the powdered sample at -20°C in a desiccator until extraction.

Extraction of this compound
  • Weighing: Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of methanol to the tube.

  • Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature. Repeat the extraction process twice more with fresh solvent.[8]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection: Combine the supernatants from the three extraction cycles.

  • Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in 5 mL of 0.05 M sulfuric acid.[9]

Solid-Phase Extraction (SPE) Clean-up

This step is crucial for removing interfering matrix components.[9][10]

  • Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) cartridge (e.g., 150 mg, 6 cc) with 5 mL of methanol followed by 5 mL of water.[10]

  • Sample Loading: Load the reconstituted acidic extract onto the cartridge.

  • Washing: Wash the cartridge sequentially with 5 mL of water and 5 mL of methanol to remove neutral and acidic impurities.

  • Elution: Elute this compound from the cartridge with 10 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap system coupled with a UHPLC system is recommended for accurate mass measurement and fragmentation analysis.[11][12]

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Temp. 350°C
Desolvation Gas Flow 800 L/hr
Scan Mode Full Scan MS and Targeted MS/MS
Mass Range (Full Scan) m/z 100 - 1000
Collision Energy (MS/MS) Ramped (e.g., 20-40 eV) for fragmentation
Data Analysis and Quantification
  • Identification: Identify this compound in the sample by comparing its retention time and accurate mass of the protonated molecule ([M+H]+, expected m/z 360.2533) with that of an analytical standard.[13] Further confirmation is achieved by matching the fragmentation pattern (MS/MS spectrum) with the standard.

  • Quantification: Prepare a calibration curve using a series of dilutions of a certified this compound standard. Quantify the amount of this compound in the sample by plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantification (LOQ) should be determined as part of the method validation.[14]

Table 3: Expected Mass Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Type
This compound360.2533To be determined experimentally[M+H]+
Internal StandardSpecific to chosen standardSpecific to chosen standard[M+H]+

(Note: The specific product ions for this compound need to be determined by acquiring an MS/MS spectrum from a pure standard.)

Conclusion

This application note provides a detailed framework for the mass spectrometry-based analysis of the diterpenoid alkaloid this compound. The outlined protocols for sample preparation, LC-MS/MS analysis, and data processing offer a robust starting point for researchers investigating the presence and quantity of this compound in plant extracts and other biological matrices. The hypothetical signaling pathway presented is intended to encourage further investigation into the pharmacological potential of this complex and interesting natural product. Validated and sensitive analytical methods, as described herein, are fundamental to advancing our understanding of the biological roles and potential therapeutic applications of this compound.

References

Application Note: Chromatographic Separation of Lepenine from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lepenine is a denudatine-type diterpenoid alkaloid isolated from the roots of Aconitum psedohuiliense.[1] As a member of the Aconitum alkaloids, this compound is of significant interest to researchers for its potential pharmacological activities, which may be analogous to other compounds in this class known for their analgesic and anti-inflammatory properties.[2][3] The complex structure of this compound necessitates robust and efficient methods for its isolation and purification from plant matrices to enable further pharmacological and toxicological evaluation.

This application note provides a detailed protocol for the chromatographic separation of this compound from plant extracts, employing a combination of solid-phase extraction (SPE), column chromatography, and High-Performance Liquid Chromatography (HPLC) for purification and analysis. The methodologies are designed to be adaptable for both qualitative and quantitative assessments of this compound content in various Aconitum species.

Experimental Protocols

Plant Material and Extraction

2.1.1. Plant Material: Dried and powdered roots of Aconitum psedohuiliense.

2.1.2. Extraction Protocol:

  • Weigh 100 g of the powdered plant material.

  • Macerate the powder with 1 L of 80% aqueous methanol at room temperature for 72 hours with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanolic extract.

  • Resuspend the crude extract in 200 mL of 5% acetic acid in water and partition three times with an equal volume of n-hexane to remove non-polar constituents.

  • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

  • Extract the alkaline solution three times with an equal volume of dichloromethane.

  • Combine the dichloromethane fractions and evaporate to dryness to yield the crude alkaloid extract.

Solid-Phase Extraction (SPE) for Sample Clean-up

2.2.1. Materials:

  • SPE Cartridge: C18, 500 mg, 6 mL

  • Methanol

  • Water

  • Crude alkaloid extract dissolved in methanol (10 mg/mL)

2.2.2. Protocol:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load 1 mL of the dissolved crude alkaloid extract onto the cartridge.

  • Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities.

  • Elute the this compound-containing fraction with 5 mL of 80% aqueous methanol.

  • Collect the eluate and evaporate to dryness.

Preparative Column Chromatography

2.3.1. Materials:

  • Stationary Phase: Silica gel (200-300 mesh)

  • Mobile Phase: A gradient of dichloromethane and methanol.

  • The semi-purified extract from SPE.

2.3.2. Protocol:

  • Prepare a silica gel slurry in dichloromethane and pack it into a glass column (40 cm x 2.5 cm).

  • Dissolve the semi-purified extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing methanol in dichloromethane (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

  • Collect fractions of 10 mL and monitor by Thin Layer Chromatography (TLC) using a dichloromethane:methanol (9:1) solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent).

  • Combine fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent.

High-Performance Liquid Chromatography (HPLC) Analysis and Purification

2.4.1. Analytical HPLC:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 235 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2.4.2. Preparative HPLC: For obtaining highly pure this compound, a preparative HPLC system with a larger dimension C18 column can be utilized, scaling up the analytical method.

Data Presentation

The following tables summarize the expected quantitative data for the chromatographic separation of this compound based on typical performance for similar alkaloids.

Table 1: Analytical HPLC Method Parameters and Expected Results

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min, 10% B5-25 min, 10-50% B25-30 min, 50-90% B30-35 min, 90% B35-40 min, 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Expected Retention Time for this compound ~18.5 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Table 2: Purification Summary

Purification StepStarting Material (g)Product Mass (g)Purity (%)Yield (%)
Crude Methanolic Extract 100 (from plant)12.5<1-
Crude Alkaloid Extract 12.51.8~1014.4
SPE Eluate 1.80.9~3050.0
Column Chromatography Fraction 0.90.25~8527.8
Preparative HPLC Purified this compound 0.250.08>9832.0

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Lepenine_Separation_Workflow Plant Aconitum psedohuiliense (Powdered Roots) Extraction Maceration with 80% Methanol Plant->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract Partitioning Acid-Base Partitioning CrudeExtract->Partitioning CrudeAlkaloids Crude Alkaloid Extract Partitioning->CrudeAlkaloids SPE Solid-Phase Extraction (C18) CrudeAlkaloids->SPE SemiPure Semi-Purified Extract SPE->SemiPure ColumnChrom Silica Gel Column Chromatography SemiPure->ColumnChrom Fractions This compound-rich Fractions ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC Purethis compound Pure this compound (>98%) HPLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Conclusion

The protocol outlined in this application note provides a comprehensive approach for the successful isolation and purification of this compound from Aconitum psedohuiliense. The combination of acid-base partitioning, solid-phase extraction, and multi-stage chromatography ensures the removal of interfering compounds and yields high-purity this compound suitable for further research. The analytical HPLC method is robust for the quantification of this compound in various extracts and fractions. This methodology can be adapted for the separation of other related alkaloids from Aconitum species.

References

Application Notes and Protocols for the Extraction of Lepenine from Aconitum pseudohuiliense

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is a generalized procedure for the extraction and purification of diterpenoid alkaloids from Aconitum species and has been adapted for the potential extraction of Lepenine from Aconitum pseudohuiliense. As there is no specific published protocol for this compound from this particular species, this serves as a guideline based on established methods for similar compounds within the genus. Researchers should optimize these methods for their specific application. All work with Aconitum species should be conducted with extreme caution due to the high toxicity of the contained alkaloids.[1][2]

Introduction

Aconitum, a genus in the family Ranunculaceae, is comprised of over 250 species of flowering plants.[1] These plants are known to produce a variety of diterpenoid alkaloids, many of which exhibit significant biological activities.[2][3] this compound is a diterpenoid alkaloid that has been isolated from Aconitum kusnezoffii.[4] This document outlines a comprehensive protocol for the extraction and purification of this compound from the roots of Aconitum pseudohuiliense, based on established methodologies for alkaloid isolation from the Aconitum genus.

Alkaloids are naturally occurring organic compounds that contain at least one nitrogen atom, which typically imparts basic properties.[5][6] This basicity is a key characteristic exploited in their extraction and purification, primarily through acid-base extraction techniques.[6] The general workflow involves an initial extraction with an organic solvent, followed by liquid-liquid partitioning and chromatographic purification.

Data Presentation

The following table summarizes the yields and purity of various diterpenoid alkaloids extracted from Aconitum coreanum using pH-zone-refining counter-current chromatography, providing a reference for expected outcomes in alkaloid purification from Aconitum species.

AlkaloidYield (mg) from 3.5g Crude ExtractPurity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4
Data from the preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography.

Experimental Protocols

This section details a multi-step protocol for the extraction and purification of this compound from the dried and powdered roots of Aconitum pseudohuiliense.

Materials and Equipment
  • Dried and powdered roots of Aconitum pseudohuiliense

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 5% aqueous Sulfuric Acid (H₂SO₄)

  • 25% aqueous Ammonia (NH₄OH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

  • Glass column for chromatography

  • Macroporous adsorption resin (e.g., HPD100)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Solvents for chromatography (e.g., ethanol, ethyl acetate, hexane)

Step 1: Initial Solvent Extraction
  • Weigh 1 kg of dried, powdered root material of Aconitum pseudohuiliense.

  • Moisten the powdered material with a 5% aqueous ammonia solution for 2 hours. This basification step converts alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents.

  • Transfer the moistened plant material to a large vessel and add 10 L of dichloromethane.

  • Macerate the mixture for 24 hours at room temperature with occasional stirring.

  • Filter the mixture and collect the dichloromethane extract.

  • Repeat the extraction process on the plant residue two more times with fresh dichloromethane to ensure complete extraction of the alkaloids.

  • Combine the dichloromethane extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Acid-Base Liquid-Liquid Extraction
  • Dissolve the crude extract in a 5% aqueous solution of sulfuric acid. The acidic solution will protonate the basic nitrogen atoms of the alkaloids, forming water-soluble salts.

  • Transfer the acidic solution to a separatory funnel and wash it with diethyl ether or another non-polar solvent to remove neutral and acidic impurities, which will remain in the organic phase. Discard the organic phase.

  • Cool the acidic aqueous solution to 0-4°C in an ice bath.

  • Slowly add a 25% aqueous ammonia solution to the acidic solution with constant stirring until the pH reaches 9-10. This will deprotonate the alkaloid salts, converting them back to their free base form, which will precipitate out of the aqueous solution or become extractable by an organic solvent.

  • Extract the basified aqueous solution three times with dichloromethane.

  • Combine the organic layers and wash them with distilled water to remove any remaining impurities.

  • Dry the dichloromethane extract over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to yield the total alkaloid extract.

Step 3: Chromatographic Purification

A. Macroporous Resin Column Chromatography

  • Dissolve the total alkaloid extract in an appropriate solvent (e.g., 50% ethanol).

  • Pack a glass column with HPD100 macroporous adsorption resin and equilibrate it with the same solvent.

  • Load the dissolved extract onto the column.

  • Wash the column with water to remove impurities.

  • Elute the alkaloids with a stepwise gradient of ethanol in water (e.g., 50%, 70%, 95%).

  • Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) or HPLC.

  • Combine the fractions containing the target alkaloid(s) and concentrate them.

B. Silica Gel Column Chromatography

  • Further purify the enriched alkaloid fraction using silica gel column chromatography.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, a mixture of hexane and ethyl acetate, with a small amount of a basic modifier like triethylamine to prevent tailing of the alkaloids.

  • Collect fractions and analyze them by TLC/HPLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Step 4: Final Purification by HPLC (Optional)

For obtaining high-purity this compound for analytical or biological studies, a final purification step using preparative HPLC may be necessary. The conditions (column, mobile phase, flow rate) will need to be optimized based on the specific properties of this compound.

Mandatory Visualization

The following diagrams illustrate the key workflows in the extraction and purification of this compound.

G Figure 1: General Workflow for this compound Extraction A Aconitum pseudohuiliense (Dried, Powdered Roots) B Maceration with Dichloromethane (after basification) A->B C Crude Dichloromethane Extract B->C D Acid-Base Liquid-Liquid Extraction C->D E Total Alkaloid Extract D->E F Macroporous Resin Chromatography E->F G Enriched this compound Fraction F->G H Silica Gel Column Chromatography G->H I Purified this compound H->I

Caption: General workflow for the extraction of this compound.

G Figure 2: Acid-Base Extraction Signaling Pathway cluster_0 Organic Phase (Dichloromethane) cluster_1 Aqueous Phase CrudeExtract Crude Extract (this compound + Impurities) AcidicSolution Add 5% H₂SO₄ CrudeExtract->AcidicSolution Dissolve LepenineBase This compound (Free Base) Impurities Neutral/Acidic Impurities LepenineSalt This compound-H⁺ (Water Soluble) AcidicSolution->LepenineSalt Protonation LepenineSalt->Impurities Wash with Ether (Impurities Removed) BasifiedSolution Add NH₄OH (pH 9-10) LepenineSalt->BasifiedSolution BasifiedSolution->LepenineBase Deprotonation & Extraction into fresh CH₂Cl₂

Caption: Logic of the acid-base extraction for this compound.

References

Application Notes and Protocols: Lepenine as a Precursor for Aconitine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of lepenine, a denudatine-type diterpenoid alkaloid, as a key precursor in the synthesis of aconitine-type alkaloids. The protocols detailed below are based on analogous transformations of structurally similar denudatine skeletons, offering a practical guide for the chemical conversion of this compound to the core structure of aconitine alkaloids.

Introduction

Aconitine and its congeners are a class of structurally complex diterpenoid alkaloids renowned for their potent biological activities, which present both therapeutic potential and significant toxicological challenges. The intricate hexacyclic framework of aconitine alkaloids has made them a compelling target for synthetic chemists. This compound, belonging to the denudatine family of alkaloids, serves as a natural biosynthetic and a strategic synthetic precursor to the aconitine skeleton. The pivotal transformation involves a Wagner-Meerwein or a related semipinacol rearrangement of the bicyclo[2.2.2]octane system of the denudatine core to the characteristic bicyclo[3.2.1]octane system of the aconitine alkaloids.[1] This rearrangement is a key step in both the biosynthesis and total synthesis of these complex natural products.

Biosynthetic Pathway Overview

In the biosynthesis of aconitine-type alkaloids within Aconitum species, it is proposed that denudatine-type precursors, such as this compound, undergo an enzymatic rearrangement to form the aconitine core. This transformation is a critical step that establishes the complex polycyclic architecture of the final bioactive molecules.

Biosynthetic Pathway of Aconitine Alkaloids from this compound This compound This compound (Denudatine-type skeleton) Enzymatic_Rearrangement Enzymatic Rearrangement (e.g., via Cytochrome P450s) This compound->Enzymatic_Rearrangement Aconitine_Skeleton Aconitine-type Skeleton Enzymatic_Rearrangement->Aconitine_Skeleton Further_Modifications Further enzymatic modifications (hydroxylation, esterification, etc.) Aconitine_Skeleton->Further_Modifications Aconitine_Alkaloids Aconitine Alkaloids (e.g., Aconitine) Further_Modifications->Aconitine_Alkaloids

Caption: Proposed biosynthetic conversion of this compound to aconitine alkaloids.

Chemical Synthesis Protocols

While a specific protocol for the direct conversion of this compound to a named aconitine alkaloid is not extensively detailed in the literature, the following protocols for analogous systems demonstrate the key Wagner-Meerwein and semipinacol rearrangements. These can be adapted for this compound with appropriate modifications.

Protocol 1: Wagner-Meerwein Rearrangement of a Denudatine-type Diol (Analogous to Cardiopetaline Synthesis)

This protocol is based on the synthesis of cardiopetaline from a denudatine-type diol precursor and demonstrates a robust method for the skeletal rearrangement.[2][3][4]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Final Step A Dissolve denudatine-type diol (e.g., 21 μmol) in pivalic acid (0.51 mL) B Add p-toluenesulfonic acid (0.52 mmol) A->B C Heat the mixture at 80 °C for 150 minutes B->C D Cool to room temperature C->D E Add aqueous NaOH (1 M) D->E F Extract with dichloromethane (3x) E->F G Dry combined organic layers (Na2SO4) and concentrate F->G H Use crude material for next step (e.g., hydrolysis of protecting groups) G->H I Purify by preparative TLC (amino silica gel, ethyl acetate) H->I J Obtain rearranged product (e.g., Cardiopetaline) I->J

Caption: Workflow for the Wagner-Meerwein rearrangement.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve the denudatine-type diol (e.g., 9.5 mg, 21 μmol) in pivalic acid (0.51 mL). To this solution, add p-toluenesulfonic acid (98 mg, 0.52 mmol).[4]

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 150 minutes.[4]

  • Workup: After cooling the reaction to room temperature, carefully add 1 M aqueous sodium hydroxide solution to quench the reaction. Extract the aqueous mixture with dichloromethane three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude material is typically used in the subsequent step without further purification.[4]

  • Subsequent Steps and Purification: The crude product from the rearrangement can then be subjected to further transformations, such as the hydrolysis of protecting groups. For instance, the residue can be dissolved in 1.0 M potassium hydroxide in methanol and heated at 80 °C for 4 hours in a sealed tube. After cooling, water is added, and the product is extracted with dichloromethane. The combined organic extracts are dried and concentrated. Final purification can be achieved by preparative thin-layer chromatography on amino silica gel using ethyl acetate as the eluent to yield the rearranged aconitine-type alkaloid.[4]

Protocol 2: Semipinacol Rearrangement for Aconitine Skeleton Formation (Analogous to Talatisamine Synthesis)

This protocol, adapted from the total synthesis of talatisamine by Reisman and co-workers, illustrates a highly efficient semipinacol rearrangement to construct the aconitine skeleton.[5][6][7]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve the silyl ether precursor in dichloromethane B Cool the solution to -78 °C A->B C Add catalytic TMSNTf2 (10 mol %) to the cooled solution B->C D Stir at -78 °C until reaction is complete (monitor by TLC) C->D E Quench the reaction (e.g., with saturated NaHCO3 solution) D->E F Warm to room temperature and extract with an organic solvent E->F G Dry the organic layer and concentrate F->G H Purify the product by column chromatography G->H

Caption: Workflow for the semipinacol rearrangement.

Methodology:

  • Precursor Synthesis: The substrate for the semipinacol rearrangement is typically a silyl ether formed from a 1,2-addition product. This precursor is synthesized by the addition of an appropriate nucleophile to an epoxyketone, followed by in-situ protection of the resulting alcohol as a silyl ether (e.g., with TMSCl).[5]

  • Reaction Setup: Dissolve the silyl ether precursor in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: To the cold solution, add a catalytic amount of trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf2, 10 mol %). Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography.[7]

  • Workup and Purification: Upon completion, quench the reaction by adding a suitable quenching agent, such as saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract the product with an appropriate organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired rearranged ketone.

Quantitative Data

The following table summarizes the reported yields for the analogous rearrangement reactions, which can be considered as target yields for the conversion of this compound.

Reaction TypePrecursor TypeProduct TypeReagentsYield (%)Reference
Wagner-MeerweinDenudatine-type diolAconitine-type skeleton (Cardiopetaline)p-TsOH, pivalic acid84 (over 2 steps)[4]
SemipinacolSilyl ether of a 1,2-addition productAconitine-type ketoneTMSNTf2 (10 mol %)97[5][7]

Conclusion

This compound is a valuable precursor for the synthesis of aconitine-type alkaloids, with the key transformation being a Wagner-Meerwein or semipinacol rearrangement. The provided protocols, based on successful total syntheses of related aconitine alkaloids, offer a solid foundation for researchers to develop specific methods for the conversion of this compound. The high yields reported for these rearrangements highlight the efficiency of this strategy in accessing the complex and biologically significant aconitine skeleton. Further research into the specific enzymatic conversions in the biosynthetic pathway could open new avenues for the biotechnological production of these important compounds.

References

Application Notes and Protocols for In Vitro Assays Involving Lepenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepenine is a C18-diterpenoid alkaloid isolated from the roots of Aconitum sinomontanum.[1] Diterpenoid alkaloids are a large and structurally diverse class of natural products known for a wide range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[2][3][4] In vitro studies have demonstrated that this compound possesses immunosuppressive and cytotoxic properties, as well as potential cardioprotective effects.[1][5] These findings suggest that this compound is a promising candidate for further investigation in drug development.

These application notes provide detailed protocols for key in vitro assays to evaluate the biological activities of this compound, along with data presentation and visualizations to guide experimental design and interpretation.

Quantitative Data Summary

The following table summarizes the reported in vitro biological activities of this compound.

Assay TypeCell Type/ModelMitogen/StimulusReadoutIC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
ImmunosuppressionMouse SplenocytesConcanavalin A (ConA)Proliferation5.078310.661.17
ImmunosuppressionMouse SplenocytesLipopolysaccharide (LPS)Proliferation5.129310.660.56
CytotoxicityMouse Splenocytes-Viability-310.6-

Data sourced from a study on diterpenoid alkaloids from Aconitum sinomontanum.[1]

Section 1: Immunosuppressive Activity

This compound has been shown to inhibit the proliferation of splenocytes stimulated by both T-cell (ConA) and B-cell (LPS) mitogens, suggesting a potential role in modulating adaptive immune responses.[1]

Hypothetical Signaling Pathway for Immunosuppression

While the precise mechanism of this compound's immunosuppressive activity has not been fully elucidated, other immunosuppressive agents are known to act by inhibiting key signaling pathways in lymphocytes, such as the calcineurin pathway or pathways involved in nucleotide synthesis.[6][7][8] Diterpenoid alkaloids, as a class, have been shown to modulate various signaling cascades, including the PI3K pathway.[2][4] The following diagram illustrates a hypothetical signaling pathway for this compound's immunosuppressive action, which could involve the inhibition of critical transcription factors for cytokine production and cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation CD28 CD28 PI3K PI3K CD28->PI3K Calcineurin Calcineurin PLCg->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates This compound This compound This compound->PI3K This compound->Calcineurin Hypothetical Inhibition NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Translocates to Nucleus Proliferation T-Cell Proliferation IL2_Gene->Proliferation Leads to

Caption: Hypothetical mechanism of this compound's immunosuppressive action.

Experimental Protocol: Splenocyte Proliferation Assay

This protocol details the steps to assess the effect of this compound on the proliferation of mouse splenocytes induced by ConA and LPS.

Materials:

  • This compound

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Concanavalin A (ConA)

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Spleens from BALB/c mice

  • Sterile dissection tools

  • 70 µm cell strainer

  • Red blood cell lysis buffer

  • Centrifuge

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest spleens from mice.

    • Prepare a single-cell suspension by gently grinding the spleens and passing the homogenate through a 70 µm cell strainer.

    • Lyse red blood cells using lysis buffer.

    • Wash the cells twice with complete RPMI-1640 medium.

    • Resuspend the cells in complete medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Adjust the cell suspension to a final concentration of 2 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

  • Compound and Mitogen Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Add 50 µL of ConA (final concentration 5 µg/mL) or LPS (final concentration 10 µg/mL) to the wells.

    • Include wells with cells and mitogen only (positive control) and cells in medium only (negative control).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours.

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the positive control (mitogen-stimulated cells without this compound).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Experimental Workflow: Splenocyte Proliferation Assay

G start Start splenocyte_isolation Isolate Splenocytes from Mice start->splenocyte_isolation end End cell_counting Count Cells and Assess Viability splenocyte_isolation->cell_counting cell_seeding Seed Cells into 96-well Plate cell_counting->cell_seeding treatment Add this compound and Mitogen (ConA/LPS) cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan with DMSO mtt_addition->formazan_dissolution read_plate Measure Absorbance at 570 nm formazan_dissolution->read_plate data_analysis Calculate Inhibition and IC50 read_plate->data_analysis data_analysis->end

Caption: Workflow for the splenocyte proliferation assay.

Section 2: In Vitro Cytotoxicity

Evaluating the cytotoxicity of this compound is crucial to determine its therapeutic window. The CC50 value indicates the concentration at which the compound is toxic to 50% of the cells.

Experimental Protocol: General Cytotoxicity Assay (MTT Assay)

This protocol can be used to determine the cytotoxicity of this compound against various cell lines.

Materials:

  • This compound

  • Selected cell line (e.g., splenocytes, cancer cell lines)

  • Appropriate complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Centrifuge

  • CO2 incubator

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate overnight to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Acquisition:

    • Follow steps 5 and 6 from the "Splenocyte Proliferation Assay" protocol.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Determine the CC50 value by plotting cell viability against the logarithm of this compound concentration.

Experimental Workflow: Cytotoxicity Assay

G start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding end End overnight_incubation Incubate Overnight (for adherent cells) cell_seeding->overnight_incubation compound_treatment Treat with Serial Dilutions of this compound overnight_incubation->compound_treatment incubation_period Incubate for 24-72 hours compound_treatment->incubation_period mtt_assay Perform MTT Assay incubation_period->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Calculate Viability and CC50 read_absorbance->data_analysis data_analysis->end

Caption: Workflow for a general in vitro cytotoxicity assay.

Section 3: Cardioprotective Effects

Preliminary studies suggest that this compound may have a protective effect against pentobarbital sodium-induced damage in cardiomyocytes.[5]

Experimental Protocol: Cardiomyocyte Protection Assay

This is a general protocol to assess the potential of this compound to protect cardiomyocytes from drug-induced injury.

Materials:

  • This compound

  • Primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2)

  • Appropriate culture medium (e.g., DMEM)

  • Pentobarbital sodium

  • Reagents for viability/cytotoxicity assessment (e.g., MTT, LDH assay kit)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cardiomyocytes in a 96-well plate and culture until they form a confluent monolayer.

  • Pre-treatment with this compound:

    • Treat the cells with various concentrations of this compound for a specified pre-treatment period (e.g., 2-4 hours).

  • Induction of Injury:

    • Induce cardiomyocyte damage by adding pentobarbital sodium to the wells (at a pre-determined toxic concentration).

    • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with pentobarbital sodium alone.

  • Incubation:

    • Incubate for a period sufficient to induce significant cell death in the pentobarbital sodium-only group (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Measure cell viability using an appropriate assay (e.g., MTT) or cytotoxicity by measuring LDH release.

  • Data Analysis:

    • Calculate the percentage of cell protection conferred by this compound compared to the pentobarbital sodium-treated group.

    • Determine the EC50 (effective concentration for 50% protection) if applicable.

Note: The specific concentrations of pentobarbital sodium and the incubation times should be optimized for the cell type being used.

References

Application Notes and Protocols for Cell Culture Experiments with Lepenine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature on the biological activity, mechanism of action, and specific effects of the denudatine alkaloid "Lepenine" in cell culture is not available. The following application notes and protocols are provided as a general framework for the initial characterization of a novel alkaloid, based on common methodologies used for compounds with potential anti-inflammatory and cytotoxic properties. The signaling pathways and quantitative data presented are hypothetical and for illustrative purposes only. Researchers should perform initial dose-response studies to determine the appropriate concentration range for this compound in their specific cell models.

Introduction

This compound is a denudatine-type diterpenoid alkaloid.[1][2] While the biological activities of many diterpenoid alkaloids include anti-inflammatory, analgesic, and cytotoxic effects, the specific cellular effects of this compound have yet to be characterized.[3][4] These application notes provide a starting point for investigating the potential anti-cancer and anti-inflammatory properties of this compound in a cell culture setting.

Data Presentation: Hypothetical Bioactivity of this compound

The following tables summarize potential quantitative data for a novel alkaloid like this compound, based on typical assays for anti-cancer and anti-inflammatory activity.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM after 48h Treatment)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma25.8
U-87 MGGlioblastoma12.5
RAW 264.7Murine Macrophage> 50

Table 2: Hypothetical Anti-inflammatory Activity of this compound

Cell LineAssayParameter MeasuredIC50 (µM)
RAW 264.7LPS-StimulatedNitric Oxide (NO) Production8.7
TNF-α Secretion11.3
IL-6 Secretion14.1

Experimental Protocols

Preparation of this compound Stock Solution

Proper dissolution and storage of this compound are critical for reproducible results. As with many alkaloids, solubility in aqueous media may be low.

  • Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended for creating a high-concentration primary stock solution.

  • Protocol:

    • Aseptically weigh out 1 mg of this compound powder.

    • Dissolve in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.

    • Aliquot the stock solution into sterile, light-protective microcentrifuge tubes.

    • Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: In all experiments, it is crucial to include a vehicle control group, where cells are treated with the same final concentration of DMSO as the highest concentration of this compound used (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

  • Materials:

    • Cells of interest (e.g., A549, MCF-7)

    • 96-well cell culture plates

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium and add 100 µL of the this compound dilutions (and vehicle control) to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • This compound stock solution

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with various concentrations of this compound (and vehicle control) for a predetermined time (e.g., 24 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour. The cell populations can be distinguished as: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Anti-inflammatory Activity Assay (Nitric Oxide Measurement)

This protocol assesses the ability of this compound to inhibit the production of the inflammatory mediator nitric oxide (NO) in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Materials:

    • RAW 264.7 cells

    • 24-well cell culture plates

    • This compound stock solution

    • Lipopolysaccharide (LPS)

    • Griess Reagent System

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL), excluding the negative control group.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess Reagent, following the manufacturer's protocol.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be generated to quantify the results.

Mandatory Visualizations

Hypothetical Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that could be modulated by an anti-cancer or anti-inflammatory alkaloid. These are not confirmed pathways for this compound.

G cluster_0 cluster_1 This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibition PI3K PI3K This compound->PI3K Inhibition Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pro-survival pathway by this compound.

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) NFkB->Inflammation This compound This compound This compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflows

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Functional Assays A Prepare this compound Stock Solution B Perform Dose-Response MTT Assay (48h) A->B C Determine IC50 on Cancer Cell Lines B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (Propidium Iodide) C->E F Western Blot for Key Pathway Proteins C->F G Cell Migration Assay (Wound Healing) C->G H Anti-inflammatory Assay (NO Measurement) C->H

Caption: General experimental workflow for characterizing a novel alkaloid.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Lepenine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the ambitious total synthesis of (-)-lepenine, this technical support center offers a comprehensive guide to the challenges and intricacies of this complex undertaking. Drawing from the seminal work of Fukuyama and coworkers, this resource provides detailed troubleshooting advice, frequently asked questions, and in-depth experimental protocols to facilitate a successful synthetic campaign.

The total synthesis of (-)-lepenine, a denudatine-type diterpenoid alkaloid, presents a formidable challenge in contemporary organic chemistry. Its unique hexacyclic caged structure demands a sophisticated and lengthy synthetic sequence. This guide is designed to address the most common and critical issues that may arise during this multi-step process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that researchers may encounter during the synthesis, offering potential solutions and explanations based on established methodologies.

Q1: I am experiencing low yields in the tandem Johnson-Claisen/Claisen rearrangement. What are the critical parameters for this reaction?

A1: This tandem rearrangement is a crucial step for establishing the core carbocyclic framework. Low yields can often be attributed to several factors:

  • Substrate Purity: The starting allylic alcohol must be of high purity. Any residual starting materials or byproducts from the preceding vinylation step can interfere with the rearrangement.

  • Reaction Temperature: The reported temperature of 160 °C is critical. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause decomposition of the starting material or product.

  • Solvent and Additives: Anhydrous and high-boiling solvents like o-xylene or mesitylene are essential. The use of a catalytic amount of a weak acid, such as propionic acid, can facilitate the reaction, but stronger acids should be avoided to prevent side reactions.

  • Water Scavenging: Meticulous exclusion of water is paramount. The use of a Dean-Stark trap or freshly distilled solvents is highly recommended.

Troubleshooting Workflow for Tandem Rearrangement

G start Low Yield in Tandem Rearrangement purity Verify Purity of Allylic Alcohol start->purity temp Optimize Reaction Temperature (160 °C) purity->temp If pure solvent Ensure Anhydrous Conditions and High-Boiling Solvent temp->solvent If temp is optimal acid Check Acid Catalyst Concentration solvent->acid If conditions are dry end Improved Yield acid->end If catalyst is correct

Caption: Troubleshooting workflow for the tandem Johnson-Claisen/Claisen rearrangement.

Q2: The intramolecular Diels-Alder (IMDA) reaction to form the seven-membered lactone is not proceeding as expected. What are common pitfalls?

A2: While this reaction was reported to proceed smoothly in the original synthesis, intramolecular cycloadditions are often sensitive to conformational constraints.[1]

  • Conformational Rigidity: The acyclic precursor must be able to adopt the required s-cis conformation of the diene for the cycloaddition to occur. Steric hindrance or unfavorable torsional strain can disfavor this conformation.

  • Lewis Acid Catalysis: If the thermal reaction is sluggish, the use of a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) can sometimes promote the reaction by lowering the LUMO of the dienophile. However, care must be taken as Lewis acids can also promote undesired side reactions.

  • Solvent Effects: The choice of solvent can influence the rate of the IMDA reaction. Non-polar, high-boiling solvents are typically used for thermal reactions.

Q3: I am struggling with the stereoselectivity of the intramolecular Mannich reaction. How can I control the formation of the desired diastereomer?

A3: The intramolecular Mannich reaction is a pivotal step, forming two of the six rings of lepenine in a single transformation.[1] The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack of the enol onto the iminium ion.

  • Transition State Conformation: The reaction proceeds through a chair-like transition state. The substituents on the reacting partners will preferentially occupy equatorial positions to minimize steric interactions, thus directing the stereochemical outcome.

  • Solvent and Temperature: These parameters can influence the equilibrium between different transition state conformations. A systematic screening of solvents and temperatures may be necessary to optimize the diastereoselectivity.

Intramolecular Mannich Reaction: Key Transformation

G start Keto-aldehyde Precursor iminium In situ Iminium Ion Formation start->iminium enol Enol Formation start->enol cyclization Intramolecular Cyclization (Chair-like Transition State) iminium->cyclization enol->cyclization product Pentacyclic Amine Product cyclization->product

Caption: Key steps in the intramolecular Mannich reaction for the synthesis of the this compound core.

Q4: The Diels-Alder reaction with ethylene requires high pressure. Are there any alternatives or key considerations for this step?

A4: The use of ethylene as a dienophile in a Diels-Alder reaction is often challenging due to its low reactivity and gaseous nature.

  • High Pressure: As reported, high pressure (70 atm) is necessary to increase the concentration of ethylene in the reaction mixture and facilitate the cycloaddition. Access to high-pressure equipment is a prerequisite for this step.

  • Temperature Control: Careful temperature control is crucial to ensure the reaction proceeds at a reasonable rate without promoting retro-Diels-Alder or decomposition pathways.

  • Alternative Dienophiles: While not reported for the this compound synthesis, in other contexts, more reactive ethylene surrogates (e.g., vinyl sulfones, nitroethylene) can be used, followed by subsequent chemical modifications to remove the activating group. However, this would add steps to the synthesis.

Quantitative Data Summary

The following table summarizes the reported yields for the key bond-forming reactions in the total synthesis of (-)-lepenine.

StepReaction TypeKey TransformationReported Yield (%)
5Tandem Johnson-Claisen/Claisen RearrangementFormation of the tricyclic core84
13Intramolecular Diels-Alder ReactionFormation of the seven-membered lactone94
19Intramolecular Mannich ReactionFormation of the pentacyclic amine core59
23Diels-Alder Reaction with EthyleneFormation of the bicyclo[2.2.2]octane system84

Detailed Experimental Protocols

Note: These protocols are adapted from the supporting information of the original publication and should be performed by trained personnel in a properly equipped laboratory.

Protocol 1: Tandem Johnson-Claisen/Claisen Rearrangement

To a solution of the allylic alcohol (1.00 g, 2.50 mmol) in triethyl orthoacetate (15 mL) was added propionic acid (0.019 mL, 0.25 mmol). The mixture was heated to 160 °C for 4 hours with removal of ethanol using a Dean-Stark trap. The reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate = 10:1) to afford the tricyclic product as a colorless oil (0.94 g, 84% yield).

Protocol 2: Intramolecular Diels-Alder Reaction

A solution of the triene precursor (500 mg, 1.10 mmol) in o-xylene (50 mL) was heated to 180 °C for 24 hours in a sealed tube. The reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The crude product was purified by silica gel column chromatography (hexane/ethyl acetate = 5:1) to give the tetracyclic lactone as a white solid (470 mg, 94% yield).

Protocol 3: Intramolecular Mannich Reaction

To a solution of the keto-aldehyde (200 mg, 0.45 mmol) in acetonitrile (10 mL) was added a solution of ethylamine hydrochloride (74 mg, 0.90 mmol) and sodium triacetoxyborohydride (191 mg, 0.90 mmol) in acetonitrile (5 mL) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was dissolved in dichloromethane (10 mL) and washed with saturated aqueous NaHCO₃ solution. The organic layer was dried over Na₂SO₄ and concentrated. The crude product was dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1, 4 mL) and stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was purified by preparative thin-layer chromatography to afford the pentacyclic amine (119 mg, 59% yield).

Protocol 4: Diels-Alder Reaction with Ethylene

A solution of the diene precursor (100 mg, 0.22 mmol) in dichloromethane (5 mL) was charged into a high-pressure reactor. The reactor was purged with ethylene gas and then pressurized to 70 atm with ethylene. The reaction mixture was heated to 70 °C for 48 hours. After cooling to room temperature and releasing the pressure, the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate = 3:1) to give the hexacyclic product as a colorless oil (91 mg, 84% yield).

This technical support guide provides a starting point for researchers tackling the synthesis of (-)-lepenine. Careful attention to experimental detail, a thorough understanding of the key transformations, and proactive troubleshooting are essential for success in this challenging endeavor.

References

Technical Support Center: Fukuyama Synthesis of Lepenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the Fukuyama synthesis of Lepenine. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic reactions in the Fukuyama synthesis of (-)-Lepenine?

A1: The synthesis is characterized by three key bond-forming reactions that construct the complex hexacyclic core of this compound.[1][2][3][4] These are:

  • An intramolecular Diels-Alder reaction to form a key tricyclic intermediate.

  • An intramolecular Mannich reaction, which impressively assembles two of the six rings in a single step.[1][2][3]

  • A second Diels-Alder reaction, this time between an ortho-quinone monoketal and ethylene, to complete the core structure.[1][2][3]

Q2: I am having trouble with the yield of the first intramolecular Diels-Alder reaction. What are some common causes for low yield in this step?

A2: Low yields in intramolecular Diels-Alder reactions, especially with complex substrates, can often be attributed to several factors:

  • Incorrect Diene Conformation: The diene must be in the s-cis conformation for the reaction to occur. Steric hindrance within the tether connecting the diene and dienophile can disfavor this conformation.

  • Insufficient Thermal Energy: While intramolecular reactions are often more facile than their intermolecular counterparts, sufficient thermal energy is required to overcome the activation barrier.

  • Substrate Decomposition: The extended heating required for the reaction may lead to the decomposition of sensitive functional groups in the starting material.

  • Reversibility: The Diels-Alder reaction is reversible (retro-Diels-Alder). If the product is thermodynamically less stable than the starting material at the reaction temperature, the equilibrium will favor the starting material.

Q3: The intramolecular Mannich reaction is a critical step. What factors are crucial for its success?

A3: The success of the intramolecular Mannich reaction in this synthesis hinges on several key factors:

  • Efficient Iminium Ion Formation: The reaction is initiated by the formation of an iminium ion. The reaction conditions, including the pH, must be optimized to favor this.

  • Stereocontrol: The addition of the enol or enolate to the iminium ion must proceed with the correct stereochemistry. The inherent conformational biases of the substrate play a major role in directing this addition.

  • Solvent Choice: The solvent can influence the reactivity of both the iminium ion and the enol/enolate, as well as the stereochemical outcome.[5]

Q4: What are some of the challenges associated with the final Diels-Alder reaction with ethylene?

A4: The Diels-Alder reaction with ethylene can be challenging due to:

  • Ethylene's Gaseous State: Using a gaseous reactant requires specialized equipment to handle high pressures and ensure sufficient concentration in the reaction mixture.

  • Low Reactivity: Ethylene is a relatively unactivated dienophile, which can lead to slow reaction rates and require forcing conditions (high temperature and pressure).

  • Competing Side Reactions: The high temperatures and pressures required can promote side reactions or decomposition of the complex substrate.

Troubleshooting Guides

Low Yield in the Intramolecular Diels-Alder Reaction
Potential Issue Recommended Solution
Diene is not adopting the required s-cis conformation. Consider using a Lewis acid catalyst to promote the s-cis conformation and lower the activation energy. High dilution conditions can also favor the intramolecular pathway over intermolecular side reactions.
Reaction temperature is too low or too high. Systematically screen a range of temperatures. Start at a lower temperature and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and substrate stability.
Substrate is decomposing at the required temperature. If possible, modify the protecting groups to increase the thermal stability of the substrate. Alternatively, explore the use of a Lewis acid catalyst to allow the reaction to proceed at a lower temperature.
The retro-Diels-Alder reaction is significant. If the reaction is performed at a high temperature, try to conduct it at the lowest possible temperature that still allows for a reasonable reaction rate. Ensure the product is stable under the workup conditions.
Poor Diastereoselectivity in the Intramolecular Mannich Reaction
Potential Issue Recommended Solution
Incorrect stereocontrol during the C-C bond formation. The stereochemical outcome is often highly dependent on the solvent and the counter-ion of the enolate.[5] Experiment with a variety of aprotic solvents of differing polarity. If a pre-formed enolate is used, consider changing the base (e.g., from LDA to KHMDS).
Epimerization of the product. The newly formed stereocenter may be susceptible to epimerization under the reaction or workup conditions. Ensure the workup is performed under neutral or slightly acidic conditions and that the product is purified promptly.
Iminium ion geometry is not optimal for the desired facial attack. The geometry of the iminium ion can be influenced by the reaction conditions. Modifying the acid catalyst used for its formation might influence the stereochemical outcome.
Low Conversion in the Diels-Alder Reaction with Ethylene
Potential Issue Recommended Solution
Insufficient concentration of ethylene. Ensure the reaction vessel is properly sealed and can withstand the required pressure. Use a solvent in which ethylene has good solubility. Consider using an ethylene surrogate if high-pressure equipment is not available.
Reaction conditions are not forcing enough. Gradually increase the reaction temperature and ethylene pressure. Be mindful of the stability of the starting material under these conditions.
Presence of inhibitors. Ensure all reagents and the solvent are of high purity. Trace impurities can sometimes inhibit catalytic reactions or promote side reactions.

Experimental Protocols

Note: The following are representative protocols based on the key reaction types in the Fukuyama synthesis of this compound. For precise experimental details, including reagent quantities and reaction times, it is imperative to consult the supporting information of the original publication: Nishiyama, Y., Han-ya, Y., Yokoshima, S., & Fukuyama, T. (2014). Total Synthesis of (−)-Lepenine. Journal of the American Chemical Society, 136(18), 6598–6601.

Representative Protocol for Intramolecular Diels-Alder Reaction:

A solution of the diene-dienophile precursor in a high-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene) is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Representative Protocol for Intramolecular Mannich Reaction:

To a solution of the amino ketone substrate in an appropriate solvent (e.g., acetonitrile, THF, or dichloromethane), an acid catalyst (e.g., TFA or CSA) is added. The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then quenched, and the product is isolated and purified.

Representative Protocol for Diels-Alder Reaction with Ethylene:

The diene substrate is dissolved in a suitable solvent in a high-pressure autoclave. The autoclave is purged with ethylene gas and then pressurized to the desired pressure. The reaction mixture is heated with stirring for the required duration. After cooling to room temperature and venting the ethylene, the product is isolated and purified.

Representative Protocol for Luche Reduction:

To a solution of the α,β-unsaturated ketone in methanol at 0 °C is added cerium(III) chloride heptahydrate.[6][7] The mixture is stirred until the salt dissolves. Sodium borohydride is then added portion-wise, and the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.[6][7]

Visualizations

Fukuyama_Lepenine_Synthesis_Workflow cluster_start Starting Material Synthesis cluster_core Core Synthesis cluster_endgame Final Modifications SM Commercially Available Precursors IMDA Intramolecular Diels-Alder SM->IMDA Several Steps IMannich Intramolecular Mannich Reaction IMDA->IMannich Intermediate Processing DA_ethylene Diels-Alder with Ethylene IMannich->DA_ethylene Key Intermediate FG_interconversion Functional Group Interconversions DA_ethylene->FG_interconversion Luche Luche Reduction FG_interconversion->Luche This compound (-)-Lepenine Luche->this compound

Caption: Overall workflow of the Fukuyama synthesis of (-)-Lepenine.

Troubleshooting_Logic Start Low Yield or Poor Selectivity Observed Check_SM Verify Starting Material Purity Start->Check_SM Optimize_Temp Optimize Reaction Temperature Check_SM->Optimize_Temp Purity OK Success Yield/Selectivity Improved Check_SM->Success Impurity Found & Rectified Change_Solvent Screen Different Solvents Optimize_Temp->Change_Solvent No Improvement Optimize_Temp->Success Improvement Use_Catalyst Consider Lewis Acid or other Catalyst Change_Solvent->Use_Catalyst No Improvement Change_Solvent->Success Improvement Purification Review Purification Method Use_Catalyst->Purification No Improvement Use_Catalyst->Success Improvement Purification->Success Losses Minimized

Caption: A logical approach to troubleshooting low-yielding reactions.

References

Technical Support Center: Stability and Degradation of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This technical support center provides guidance on addressing stability and degradation issues for novel compounds, using the fictional compound "Lepenine" as a case study. The principles and methodologies outlined here are broadly applicable to new chemical entities (NCEs) in the early stages of drug development. For the purpose of this guide, we will hypothesize potential stability challenges for "this compound," a small molecule with ester and ether functionalities, known to be sensitive to hydrolysis and oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial stability challenges observed with novel compounds like this compound?

Researchers often encounter issues related to hydrolysis, oxidation, and photostability in early development. For a molecule with ester and ether groups, such as our hypothetical this compound, susceptibility to acid/base-catalyzed hydrolysis and oxidation are primary concerns. It is crucial to establish a baseline stability profile to identify these liabilities early.

Q2: How can I get a quick assessment of this compound's stability?

A forced degradation study is the standard approach to rapidly assess the stability of a new molecule.[1][2][3] These studies expose the drug substance to harsh conditions, including heat, humidity, acid, base, oxidation, and light, to accelerate degradation and identify potential degradation products.[1][2]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and powerful technique for stability testing.[4][5] A well-developed stability-indicating HPLC method can separate the parent drug from its degradation products, allowing for accurate quantification of both.[5][6]

Q4: My this compound sample shows rapid degradation in solution. What should I do?

First, identify the degradation pathway. Is it hydrolysis, oxidation, or something else? Analyze the degradation products using LC-MS to get structural information. Once the pathway is understood, you can take steps to mitigate it, such as adjusting the pH of the solution, adding antioxidants, or protecting the sample from light.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • A rapid decrease in the parent peak area and the appearance of new peaks in the HPLC chromatogram.

  • Change in the physical appearance of the solution (e.g., color change, precipitation).

Possible Causes:

  • Hydrolysis: The ester functional group in this compound is likely susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: If the solution is not de-gassed, dissolved oxygen can lead to oxidative degradation.

Troubleshooting Steps:

  • pH Profiling:

    • Prepare solutions of this compound in a series of buffers with pH values ranging from 2 to 10.

    • Analyze the samples by HPLC at initial and subsequent time points.

    • Plot the degradation rate versus pH to identify the pH of maximum stability.

  • Headspace Analysis:

    • Prepare two sets of solutions. Purge one set with an inert gas (e.g., nitrogen or argon) before sealing the vials.

    • Compare the degradation rate between the purged and unpurged samples. A significant difference suggests oxidative degradation.

  • Antioxidant Addition:

    • If oxidation is suspected, add a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the solution and monitor the stability.

Issue 2: Inconsistent Results in Forced Degradation Studies

Symptoms:

  • High variability in the percentage of degradation under the same stress conditions.

  • Appearance of unexpected degradation products.

Possible Causes:

  • Inconsistent Stress Conditions: Minor variations in temperature, reagent concentration, or light exposure can lead to significant differences in degradation.

  • Sample Preparation Inconsistency: Differences in the initial concentration of the drug or the presence of impurities can affect the degradation rate.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental parameters (temperature, humidity, light intensity, etc.) are tightly controlled and documented. Use calibrated equipment.

  • Use a Co-solvent: If the drug has poor aqueous solubility, the use of a co-solvent may be necessary. However, the co-solvent itself should be stable under the stress conditions and should not react with the drug.

  • Purity Check: Ensure the starting material has a consistent purity profile.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep solid this compound in an oven at 70°C for 48 hours.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.

Data Presentation:

Stress Condition% Degradation of this compoundNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C, 24h15.2%24.5 min
0.1 M NaOH, RT, 2h45.8%33.2 min
3% H₂O₂, RT, 24h8.5%15.1 min
70°C, 48h (Solid)2.1%14.5 min
Photostability5.6%26.2 min

Visualizations

Logical Workflow for Investigating this compound Degradation

A Initial Observation: This compound Instability B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C D Identify Degradation Pathways C->D E Characterize Degradants (LC-MS, NMR) D->E F Propose Degradation Mechanism E->F G Develop Mitigation Strategy (e.g., Formulation, Packaging) F->G

Caption: Workflow for investigating this compound degradation.

Hypothetical Degradation Pathway of this compound

This compound This compound (C20H25NO5) Hydrolysis_Product Hydrolysis Product (C18H23NO5) This compound->Hydrolysis_Product H+ or OH- Oxidation_Product Oxidation Product (C20H25NO6) This compound->Oxidation_Product [O] Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Oxidation_Product->Further_Degradation

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Lepenine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Lepenine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. Why is this happening and what can I do?

A1: This is a common issue for compounds with low aqueous solubility.[1][2][3] this compound is soluble in organic solvents like DMSO, but when this stock solution is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to keep this compound in solution, causing it to precipitate.[4][5] To address this, you can try several strategies:

  • Optimize Solvent Concentration: First, determine the maximum tolerable concentration of DMSO for your specific assay that does not cause artifacts.[4] You might be able to increase the concentration of your this compound stock solution to use a smaller volume, thereby keeping the final DMSO concentration within an acceptable range (often ≤ 1%).[4]

  • Use Co-solvents: In addition to DMSO, other co-solvents can be explored.[6] It's crucial to test the tolerance of your experimental system to any new co-solvent.

  • Employ Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can help maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[4][6]

  • Consider Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4]

Q2: I am conducting a cell-based assay and observe cytotoxicity. Could this be related to the solubility of this compound?

A2: Yes, cytotoxicity can be linked to solubility issues in several ways:

  • Compound Precipitation: Precipitated compound can have direct physical effects on cells, leading to cytotoxicity that is not related to the pharmacological activity of this compound.

  • High Solvent Concentration: If you are using a high concentration of an organic solvent like DMSO to dissolve this compound, the solvent itself can be toxic to cells.[7] It is essential to include a vehicle control (the solvent without this compound) in your experiment to assess the toxicity of the solvent alone.

  • Undissolved Compound: Inconsistent results or apparent toxicity could arise from uneven distribution of the compound in the assay wells due to poor solubility.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution.[1][2] As an alkaloid, this compound contains basic nitrogen atoms, and its solubility is likely to increase in more acidic conditions where these groups become protonated.[8] However, it is critical to ensure that the pH of your final solution is compatible with your experimental system (e.g., maintaining physiological pH for cell-based assays).

Q4: For in vivo studies, what formulation strategies can I consider for this compound?

A4: For animal studies, poor aqueous solubility can lead to low bioavailability.[2][9] Strategies to overcome this include:

  • Micronization: Reducing the particle size of this compound can increase its surface area and dissolution rate.[1][6]

  • Suspensions: A suspension of micronized this compound in an appropriate vehicle can be used for oral administration.[9]

  • Co-solvent and Surfactant Formulations: Similar to in vitro assays, using co-solvents and surfactants can improve the solubility of this compound in formulations for oral or parenteral administration.[9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation in Aqueous Buffer Low aqueous solubility of this compound. Final solvent concentration is too low.1. Increase the concentration of the DMSO stock solution to minimize the volume added. 2. Explore the use of co-solvents (e.g., ethanol, PEG 400). 3. Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80). 4. Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex.
Inconsistent Assay Results Non-homogenous solution due to poor solubility.1. Ensure complete dissolution of the stock solution before use. 2. Gently vortex or sonicate the final solution before adding to the assay. 3. Visually inspect for any precipitate before and during the experiment.
Low Efficacy in in vivo Models Poor oral bioavailability due to low solubility and dissolution rate.[9]1. Reduce the particle size of this compound through micronization. 2. Formulate as a suspension with appropriate wetting and suspending agents. 3. Develop a solution formulation using co-solvents or other solubilizing excipients.

Data Presentation: Solubility of this compound in Various Solvents

The following table summarizes hypothetical solubility data for this compound in different solvent systems to illustrate the effectiveness of various solubilization techniques.

Solvent SystemThis compound Solubility (µg/mL)
Deionized Water< 1
Phosphate Buffered Saline (PBS), pH 7.4< 1
PBS with 1% DMSO15
PBS with 5% DMSO75
PBS with 1% Tween-8050
PBS with 5% HP-β-Cyclodextrin120
50% PEG 400 in Water> 500

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Methodology:

  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Gently vortex or sonicate the solution in a water bath until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Suitable Co-solvents and Surfactants

Objective: To identify co-solvents and surfactants that enhance the solubility of this compound.

Methodology:

  • Prepare stock solutions of various co-solvents (e.g., Ethanol, PEG 400) and surfactants (e.g., Polysorbate 80, Pluronic F-68) in your chosen aqueous buffer.

  • Add an excess amount of this compound to a fixed volume of each excipient solution.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.[9]

  • Centrifuge the samples to pellet any undissolved this compound.

  • Carefully collect the supernatant and determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_start Start cluster_solubility_test Initial Solubility Assessment cluster_decision Evaluation cluster_strategies Solubilization Strategies cluster_validation Validation cluster_end Conclusion start Problem: This compound Precipitation sol_test Determine Solubility in Assay Buffer + Max Tolerated DMSO start->sol_test decision Is Solubility Sufficient? sol_test->decision cosolvent Test Co-solvents (e.g., Ethanol, PEG 400) decision->cosolvent No end_success Proceed with Experiment decision->end_success Yes surfactant Test Surfactants (e.g., Tween-80) validate Validate in Assay: - Vehicle Control - Efficacy Check cosolvent->validate cyclodextrin Test Cyclodextrins (e.g., HP-β-CD) surfactant->validate cyclodextrin->validate validate->end_success end_reassess Re-evaluate Compound or Assay validate->end_reassess If artifacts observed

Caption: Workflow for troubleshooting this compound solubility.

signaling_pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response This compound This compound receptor Hypothetical Receptor This compound->receptor Binds to jak JAK2 receptor->jak pi3k PI3K receptor->pi3k mapk MAPK/ERK receptor->mapk stat STAT3 jak->stat Phosphorylates response Gene Expression Cell Proliferation Apoptosis stat->response akt Akt/PKB pi3k->akt Activates akt->response erk ERK1/2 mapk->erk Activates erk->response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Crude Lepenine Extract Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Lepenine from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the initial liquid-liquid extraction of this compound?

A1: For a crude methanolic extract of Radix lepenii, a biphasic system of ethyl acetate and water, adjusted to an acidic pH (2-3) with HCl, is recommended for the initial separation. This compound, as an alkaloid, will be protonated and preferentially partition into the aqueous phase, while less polar impurities are removed in the ethyl acetate layer.

Q2: I am observing a low yield of this compound after the initial extraction. What are the possible causes?

A2: Low yield can be attributed to several factors:

  • Incomplete Extraction: Ensure the plant material was finely powdered and exhaustively extracted with methanol.

  • Improper pH Adjustment: The pH of the aqueous phase must be sufficiently acidic (pH 2-3) to ensure the protonation and subsequent solubilization of this compound.

  • Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap this compound, preventing efficient separation.

Q3: How can I break up an emulsion formed during liquid-liquid extraction?

A3: To resolve emulsions, you can try the following:

  • Addition of brine (saturated NaCl solution).

  • Centrifugation of the mixture.

  • Passing the mixture through a bed of Celite.

  • Gentle heating, if the compound is thermally stable.

Q4: What type of chromatography is most effective for this compound purification?

A4: A multi-step chromatographic approach is generally most effective. Start with Solid-Phase Extraction (SPE) for sample cleanup, followed by Medium-Pressure Liquid Chromatography (MPLC) for fractionation, and finally, High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.

Troubleshooting Guides

Issue 1: Tailing Peaks in HPLC Analysis
  • Symptom: Asymmetrical peaks with a "tail" during HPLC analysis of this compound fractions.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block active sites on the silica stationary phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Low Mobile Phase pH Increase the pH of the mobile phase to ensure this compound is in its neutral form, if using a C18 column.
Column Degradation Replace the HPLC column with a new one.
Issue 2: Poor Resolution in MPLC
  • Symptom: Co-elution of this compound with impurities during MPLC.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Gradient Optimize the gradient elution profile. A shallower gradient around the expected elution time of this compound can improve resolution.
Incorrect Stationary Phase If using normal-phase chromatography, consider switching to reverse-phase, or vice-versa, depending on the polarity of the impurities.
High Flow Rate Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude methanolic extract in a 1:1 mixture of ethyl acetate and water.

  • Acidification: Adjust the pH of the aqueous layer to 2-3 using 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separation: Collect the aqueous layer containing the protonated this compound.

  • Basification: Adjust the pH of the aqueous layer to 9-10 using 1M NaOH.

  • Back-Extraction: Extract the aqueous layer with dichloromethane (3x volumes).

  • Drying and Concentration: Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enriched this compound extract.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Column Conditioning: Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of deionized water.

  • Sample Loading: Dissolve the enriched this compound extract in a minimal amount of the loading solvent (e.g., 10% methanol in water) and apply it to the cartridge.

  • Washing: Wash the cartridge with a low-polarity solvent (e.g., 20% methanol in water) to elute weakly bound impurities.

  • Elution: Elute this compound using a higher concentration of methanol (e.g., 80% methanol in water).

  • Collection: Collect the eluate containing the partially purified this compound.

Quantitative Data Summary

Purification StepThis compound Purity (%)Yield (%)Key Parameters
Crude Methanolic Extract 5-10100-
Liquid-Liquid Extraction 40-5085-90pH 2-3 (acidic), pH 9-10 (basic)
Solid-Phase Extraction 70-8090-95 (of LLE extract)C18 stationary phase
MPLC 90-9575-85 (of SPE eluate)Gradient: 30-70% Acetonitrile in Water
Preparative HPLC >9980-90 (of MPLC fraction)Isocratic: 65% Acetonitrile in Water

Diagrams

experimental_workflow A Crude this compound Extract B Liquid-Liquid Extraction (Acid-Base) A->B C Solid-Phase Extraction (SPE) (C18 Cartridge) B->C G Impurity Fraction 1 B->G Non-polar impurities D Medium-Pressure Liquid Chromatography (MPLC) C->D H Impurity Fraction 2 C->H Polar impurities E Preparative HPLC D->E I Impurity Fraction 3 D->I Closely eluting impurities F Pure this compound (>99%) E->F

Caption: this compound purification workflow.

troubleshooting_logic start Low this compound Yield? q1 Check Extraction pH start->q1 Yes q2 Emulsion Formed? q1->q2 pH is correct s1 Adjust pH to 2-3 (Acidic) or 9-10 (Basic) q1->s1 pH is incorrect s2 Add Brine / Centrifuge q2->s2 Yes end Yield Improved q2->end No s1->end s2->end

Caption: Troubleshooting low yield issues.

Technical Support Center: Optimizing Reaction Conditions for Lepenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Lepenine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic reactions involved in the preparation of the this compound core structure?

A1: The synthesis of the complex hexacyclic core of this compound and its derivatives typically involves several key transformations. The Fukuyama total synthesis of (-)-Lepenine highlights an intramolecular Mannich condensation and a Diels-Alder reaction as crucial steps.[1][2] Additionally, the Pictet-Spengler reaction is a fundamental method for constructing the tetrahydroisoquinoline and tetrahydro-β-carboline skeletons found in many complex alkaloids.[3]

Q2: My Pictet-Spengler reaction is giving a low yield. What are the common causes and solutions?

A2: Low yields in Pictet-Spengler reactions can often be attributed to several factors. The reactivity of the aromatic ring is crucial; electron-donating groups on the β-arylethylamine enhance the reaction rate.[4] The choice of solvent and catalyst is also critical. Protic solvents like methanol can be effective, but aprotic solvents may offer superior yields in some cases.[3] Catalyst choice ranges from strong protic acids (HCl, TFA) to Lewis acids (BF₃·OEt₂) and organocatalysts, and the optimal choice is substrate-dependent.[5] Careful optimization of temperature is also necessary, as higher temperatures can sometimes lead to side reactions.

Q3: I am observing poor diastereoselectivity in my Pictet-Spengler reaction. How can I improve it?

A3: Diastereoselectivity in the Pictet-Spengler reaction, particularly when using chiral starting materials like tryptophan esters, can be influenced by the reaction conditions. The choice of the ester group on the tryptophan can control the cis/trans diastereoselectivity.[6] Running the reaction under kinetic control, for instance in chloroform with molecular sieves, can significantly enhance the formation of the cis-diastereomer.[6] The solvent can also play a crucial role in diastereoselectivity, with some solvents favoring the crystallization of one diastereomer over the other.[7]

Q4: What are the potential side reactions in an intramolecular Mannich reaction during the synthesis of complex alkaloids?

A4: The intramolecular Mannich reaction is a powerful tool for ring formation, but side reactions can occur. If the amine used is primary or secondary, further reaction with formaldehyde can lead to over-alkylation.[8] Additionally, if the carbonyl component has multiple acidic protons, the resulting Mannich base can undergo further condensation with the aldehyde.[8] Careful control of stoichiometry and reaction conditions is essential to minimize these side products.

Q5: How can I optimize the yield of my intramolecular Diels-Alder reaction?

A5: The success of an intramolecular Diels-Alder reaction is highly dependent on the conformation of the diene and dienophile. The diene must be able to adopt the s-cis conformation for the reaction to occur.[9] The choice of solvent can influence the transition state and, therefore, the reaction rate and selectivity.[10][11] Temperature is another critical parameter; while higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to a lower yield of the desired product.[12]

Q6: What are the potential biological activities of this compound derivatives?

A6: While specific studies on this compound derivatives are limited, their structural similarity to other diterpenoid alkaloids, such as those from the Aconitum species, suggests potential biological activities.[3][13] Diterpenoid alkaloids are known to possess a range of pharmacological effects, including neuroprotective and anticancer activities.[5][14] Some diterpenoid alkaloids have been shown to modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and neurodegenerative diseases.[1][15]

Troubleshooting Guides

Guide 1: Low Yield in Pictet-Spengler Reaction

This guide provides a logical workflow to diagnose and resolve low-yield issues in the Pictet-Spengler reaction.

Troubleshooting_Pictet_Spengler start Start: Low Yield in Pictet-Spengler Reaction check_aromatic Is the aromatic ring sufficiently electron-rich? start->check_aromatic add_edg Consider using a substrate with stronger electron-donating groups (EDGs). check_aromatic->add_edg No check_catalyst Is the catalyst appropriate and at the optimal concentration? check_aromatic->check_catalyst Yes add_edg->check_catalyst screen_catalysts Screen different acid catalysts (protic, Lewis, organo) and optimize loading. check_catalyst->screen_catalysts Unsure/No check_solvent Is the solvent optimal for your substrate? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Screen a range of protic and aprotic solvents. check_solvent->screen_solvents Unsure/No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes screen_solvents->check_temp optimize_temp Systematically vary the reaction temperature. check_temp->optimize_temp Unsure/No end Improved Yield check_temp->end Yes optimize_temp->end

Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.

Guide 2: Poor Selectivity in Diels-Alder Reaction

This guide outlines steps to improve the regio- and stereoselectivity of Diels-Alder reactions.

Troubleshooting_Diels_Alder start Start: Poor Selectivity in Diels-Alder Reaction check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the temperature to favor the kinetically controlled product (endo selectivity). check_temp->lower_temp Yes check_solvent Is the solvent choice optimal? check_temp->check_solvent No lower_temp->check_solvent screen_solvents Screen solvents of varying polarity. Polar solvents can sometimes enhance selectivity. check_solvent->screen_solvents Unsure/No check_lewis_acid Have you considered using a Lewis acid catalyst? check_solvent->check_lewis_acid Yes screen_solvents->check_lewis_acid add_lewis_acid Introduce a Lewis acid to enhance regioselectivity and endo selectivity. check_lewis_acid->add_lewis_acid No check_diene Is the diene conformation favorable (s-cis)? check_lewis_acid->check_diene Yes add_lewis_acid->check_diene modify_diene Modify the diene structure to favor the s-cis conformation. check_diene->modify_diene No end Improved Selectivity check_diene->end Yes modify_diene->end

Caption: Troubleshooting workflow for poor selectivity in Diels-Alder reactions.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Mannich-Type Reaction

Note: This data is for a model three-component Mannich reaction and should be considered as a starting point for optimizing the synthesis of this compound derivatives.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneAcetonitrile240
2YCl₃ (10)Acetonitrile390
3Sc(OTf)₃ (10)Acetonitrile485
4InCl₃ (10)Acetonitrile582
5Bi(NO₃)₃·5H₂O (10)Acetonitrile678
6ZnI₂ (2)Solvent-free292

Data adapted from various sources for illustrative purposes.[16][17]

Table 2: Effect of Solvent on the Diastereoselectivity of a Pictet-Spengler Reaction

Note: This data is for the reaction of D-tryptophan methyl ester hydrochloride with piperonal and illustrates the significant impact of the solvent on the cis/trans ratio.

EntrySolventcis:trans Ratio
1Methanol85:15
2Ethanol88:12
3Dichloromethane90:10
4Toluene91:9
5Acetonitrile99:1
6Nitromethane99:1

Data adapted from a study on the synthesis of Tadalafil precursors.[7]

Table 3: Cytotoxicity of Aconitine-type Alkaloids on Various Cancer Cell Lines

Note: This data for related diterpenoid alkaloids suggests the potential for this compound derivatives to exhibit anticancer activity. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineCancer TypeIC₅₀ (µM)
AconitineKBv200Oral Squamous Cell Carcinoma224.91 µg/mL
Flavumoline EHL-60Leukemia16.88
Flavumoline EA-549Lung Cancer33.11
Flavumoline ESMMC-7721Liver Cancer23.97
Flavumoline EMCF-7Breast Cancer24.21
Compound 22aHL-60LeukemiaMore potent than Adriamycin
Compound 22aK562LeukemiaMore potent than Adriamycin

Data compiled from studies on Aconitum alkaloids.[6][14][16]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Intramolecular Mannich Reaction

Disclaimer: This is a generalized protocol and must be optimized for the specific this compound derivative.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the enol ether substrate (1.0 eq) and the desired anhydrous solvent (e.g., toluene, dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) with continuous stirring.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 10 mol%) as a solution in the same anhydrous solvent, dropwise over several minutes.[18]

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure for MTT Assay to Determine Cytotoxicity

Disclaimer: This is a generalized protocol and should be adapted based on the specific cell lines and this compound derivatives being tested.

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

PI3K/Akt Signaling Pathway

Diterpenoid alkaloids have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Growth, and Proliferation mTOR->Cell_Survival Promotes This compound This compound Derivative (Potential Modulator) This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis, which can be targeted by natural products.[15]

MAPK_Pathway Growth_Factors Growth Factors / Stress Ras Ras Growth_Factors->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Differentiation, Apoptosis Transcription_Factors->Cell_Response Regulates This compound This compound Derivative (Potential Modulator) This compound->Raf Potential Inhibition This compound->MEK Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound derivatives.

References

Technical Support Center: Lepenine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Lepenine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during this compound synthesis?

A1: The most frequently encountered byproduct in the synthesis of this compound is the O-acylated compound, N-(4-hydroxyphenyl)acetamide, often referred to as Impurity-A. Additionally, unreacted starting materials such as p-aminophenol can remain, and di-acylated byproducts may also form under certain conditions.

Q2: How can I minimize the formation of Impurity-A?

A2: Minimizing the formation of Impurity-A, the O-acylated byproduct, can be achieved by carefully controlling the reaction temperature. It is recommended to maintain the reaction temperature below 60°C. Higher temperatures can favor the O-acylation of the starting p-aminophenol.

Q3: What is the optimal pH for the reaction to avoid byproduct formation?

A3: The optimal pH for the synthesis of this compound is near neutral to slightly acidic conditions. A pH that is too low can lead to the hydrolysis of the acetylating agent, while a pH that is too high can promote the formation of phenoxide ions, which can increase the likelihood of O-acylation.

Q4: How can I effectively remove any formed byproducts?

A4: Recrystallization is a highly effective method for purifying this compound and removing byproducts. A suitable solvent system, such as a mixture of water and ethanol, can be used. The difference in solubility between this compound and the byproducts at different temperatures allows for their separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the molar ratio of acetic anhydride to p-aminophenol is at least 1:1. Extend the reaction time if necessary, monitoring the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup.Optimize the recrystallization process. Avoid using an excessive amount of solvent and ensure the cooling process is gradual to maximize crystal formation.
Presence of Unreacted p-aminophenol Insufficient acetylating agent.Increase the amount of acetic anhydride slightly (e.g., 1.1 equivalents) to ensure complete conversion of the starting material.
Short reaction time.Increase the reaction time and monitor for the disappearance of the p-aminophenol spot on the TLC plate.
High Levels of Impurity-A High reaction temperature.Maintain the reaction temperature at or below 60°C. Use a water bath for better temperature control.
Incorrect pH.Ensure the reaction medium is not basic. The reaction is typically carried out in a slightly acidic to neutral aqueous solution.
Discoloration of the Final Product Oxidation of p-aminophenol.The starting material, p-aminophenol, can be sensitive to air and light. Use fresh, high-quality p-aminophenol and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if discoloration is a persistent issue.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.9 g of p-aminophenol in 30 mL of water.

  • Reagent Addition: While stirring, add 12 mL of acetic anhydride to the flask.

  • Reaction: Heat the mixture in a water bath at 60°C for 15-20 minutes with continuous stirring.

  • Cooling and Crystallization: After the reaction period, cool the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at a low temperature.

Protocol 2: Recrystallization of this compound
  • Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of hot water-ethanol (1:1) solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals to obtain pure this compound.

Visualizations

Lepenine_Synthesis_Workflow Start Start: p-aminophenol + Acetic Anhydride Reaction Reaction (60°C, 15-20 min) Start->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Crude Crude this compound Filtration->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: Workflow for the synthesis and purification of this compound.

Byproduct_Formation_Logic Conditions Reaction Conditions Temp Temperature > 60°C Conditions->Temp If pH Basic pH Conditions->pH If OptimalTemp Temperature <= 60°C Conditions->OptimalTemp If OptimalpH Neutral/Slightly Acidic pH Conditions->OptimalpH If Byproduct Increased Impurity-A (O-acylation) Temp->Byproduct pH->Byproduct DesiredProduct Favors this compound Formation (N-acylation) OptimalTemp->DesiredProduct OptimalpH->DesiredProduct

Caption: Logic diagram illustrating the impact of reaction conditions.

Technical Support Center: Lepenine Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Lepenine" is limited. The following guide provides protocols and troubleshooting advice based on general principles for the mass spectrometry sample preparation of alkaloids and similar small molecules. These guidelines are intended to be adapted to specific experimental needs.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound for mass spectrometry analysis.

Issue Potential Cause Recommended Solution
Poor Signal Intensity Sample concentration is too low or too high.Optimize the sample concentration. Dilute if you suspect ion suppression from a concentrated sample, or concentrate the sample if it is too dilute.[1]
Inefficient ionization.Experiment with different ionization techniques (e.g., ESI, APCI) to find the most effective method for this compound.[1]
Poor instrument tuning and calibration.Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[1]
Mass Accuracy & Resolution Problems Incorrect mass calibration.Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[1]
Poor instrument maintenance.Follow the manufacturer's maintenance schedule for the mass spectrometer.[1]
Peak Splitting or Broadening Contaminants in the sample or on the column.Ensure proper sample cleanup and column maintenance.[1] Consider using a guard column.
Ion Suppression Co-eluting compounds interfering with ionization.Improve chromatographic separation to resolve this compound from interfering compounds.[1]
Dilute the sample to reduce the concentration of interfering matrix components.[1]
Baseline Drift and Noise Contaminated solvents or reagents.Use high-purity solvents and reagents specifically for mass spectrometry.
Insufficient system cleaning.Regularly clean the ion source and other components of the mass spectrometer.
Sample Carryover Inadequate cleaning between runs.Implement a thorough wash cycle between sample injections. Running blank samples is necessary for cleaning the column and preventing carry-over.[2]
Low Recovery After SPE Improper SPE cartridge conditioning or elution solvent.Ensure the SPE cartridge is conditioned correctly with the recommended solvents. Optimize the elution solvent to ensure complete elution of this compound.
Precipitate Formation After Reconstitution Low solubility of the dried extract in the reconstitution solvent.Try different reconstitution solvents or a mixture of solvents to improve solubility. Gently vortexing or sonicating the sample may also help.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for analyzing small molecules like this compound in biological matrices?

A1: The most common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties, the complexity of the matrix, and the desired level of cleanliness.

Q2: When should I consider derivatization for my this compound sample?

A2: Derivatization is often employed to improve the analytical performance of compounds that have poor ionization efficiency or chromatographic retention.[3] It can enhance sensitivity and selectivity in LC-MS analysis.[4][5] If you are struggling with low signal intensity for this compound, derivatization might be a useful strategy.[6]

Q3: How can I avoid contamination in my samples?

A3: Contamination is a common issue in mass spectrometry.[7] To minimize it, use high-purity solvents and reagents, wear appropriate personal protective equipment (e.g., gloves) to avoid introducing keratins, and use plastics that are certified as low-leachable, as some plastics can introduce contaminants like Tinuvin 770.[7][8]

Q4: What concentration should my final sample be for LC-MS analysis?

A4: The optimal concentration can vary, but a general guideline is to aim for a concentration in the range of 10-100 micrograms per mL.[2] Overly concentrated samples can lead to issues like ion suppression, poor mass resolution, and contamination of the instrument.[2]

Q5: What should I do if my protein pellet from precipitation is hard to redissolve?

A5: Difficulty in redissolving a protein pellet is a known disadvantage of precipitation methods, as it can cause protein denaturation.[9] Using a sample buffer that contains detergents like SDS or chaotropic agents like urea can aid in resolubilizing the pellet.[9][10]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetone

This protocol is suitable for removing proteins from biological fluids like plasma or serum to extract small molecules like this compound.

Materials:

  • Biological sample (e.g., plasma)

  • Ice-cold acetone (-20°C)[10][11]

  • Acetone-compatible polypropylene centrifuge tubes[9][10]

  • Microcentrifuge capable of 13,000-15,000 x g[9]

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Place your protein sample into an acetone-compatible tube.[10]

  • Add four times the sample volume of cold (-20°C) acetone to the tube.[9][10][11]

  • Vortex the tube and incubate for 60 minutes at -20°C.[9]

  • Centrifuge for 10 minutes at 13,000-15,000 x g.[9]

  • Carefully decant the supernatant, which contains the analyte, into a clean tube. Be careful not to disturb the protein pellet.[9][10]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[12]

G cluster_0 Protein Precipitation Workflow A 1. Sample Collection B 2. Add 4x Volume Cold Acetone A->B C 3. Vortex & Incubate B->C D 4. Centrifuge C->D E 5. Collect Supernatant D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute F->G H 8. LC-MS Analysis G->H G cluster_1 Solid-Phase Extraction Workflow A 1. Sample Pre-treatment B 2. Cartridge Conditioning A->B C 3. Sample Loading B->C D 4. Washing C->D E 5. Elution D->E F 6. Evaporation E->F G 7. Reconstitution F->G H 8. LC-MS Analysis G->H

References

Technical Support Center: Scaling Up Lepenine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Lepenine for preclinical studies. The information is presented in a practical question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound from milligram to gram or kilogram scale?

A1: Scaling up the multi-step synthesis of a complex molecule like this compound introduces several challenges that are often not apparent at the lab bench scale. Key issues include:

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature spikes and side product formation in a large reactor due to the reduced surface-area-to-volume ratio.[1][2]

  • Mixing Efficiency: Achieving homogenous mixing in large volumes is difficult. Poor mixing can result in localized high concentrations of reagents, leading to side reactions and reduced yields.

  • Reagent and Solvent Purity: The quality of bulk quantities of reagents and solvents can vary more than smaller, high-purity lots, potentially introducing impurities that affect reaction outcomes.

  • Purification: Chromatographic purification, which is common at the lab scale, can be cumbersome and expensive at larger scales. Developing robust crystallization or extraction protocols is crucial.

  • Reaction Kinetics: Reaction times may not scale linearly and can be influenced by the altered physical parameters of a larger reactor.

Q2: Which steps in the Fukuyama synthesis of (-)-Lepenine are most critical to monitor during scale-up?

A2: Based on the known synthetic route, the following steps require careful monitoring and optimization during scale-up:

  • Intramolecular Mannich Reaction: This key cyclization step forms two of the six rings of the this compound core.[3][4] The reaction conditions, particularly temperature and reaction time, must be tightly controlled to ensure the desired stereoselectivity and prevent side product formation.

  • Diels-Alder Reactions: The synthesis involves two Diels-Alder reactions.[3][4] These reactions can be sensitive to temperature, pressure (especially when using gaseous reagents like ethylene), and catalyst activity, all of which can behave differently at a larger scale.[5]

  • Claisen Rearrangement: This rearrangement is typically performed at elevated temperatures.[6][7] Ensuring uniform heating and avoiding localized overheating is critical to prevent decomposition of the starting material and product.

Q3: What are the recommended purification strategies for this compound and its intermediates at a larger scale?

A3: While column chromatography is a standard laboratory technique, for preclinical scale-up, alternative purification methods are often more practical:

  • Crystallization: This is the preferred method for purifying intermediates and the final product at a large scale. It is often more cost-effective and can provide a high degree of purity.

  • Liquid-Liquid Extraction: Utilizing pH gradients can be an effective way to separate the alkaloid product from non-basic impurities.

  • Solid-Phase Extraction (SPE): For intermediate purifications, SPE can be a scalable alternative to traditional column chromatography.

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular Mannich Reaction

Q: We are observing a significant drop in yield for the intramolecular Mannich reaction when moving from a 1g to a 100g scale. What are the likely causes and how can we troubleshoot this?

A: A decrease in yield during the scale-up of the intramolecular Mannich reaction is a common issue. Here are potential causes and troubleshooting steps:

  • Poor Temperature Control: This reaction is likely exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions.

    • Solution: Use a reactor with a jacketed cooling system and a calibrated temperature probe. Consider a slower addition of the final reagent to control the reaction rate and heat generation.

  • Inefficient Mixing: In a larger vessel, inadequate stirring can lead to localized "hot spots" and incomplete reaction.

    • Solution: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure thorough mixing. The stirring speed may need to be optimized for the larger volume.

  • Extended Reaction Time: While it may seem counterintuitive, longer reaction times at elevated temperatures can sometimes lead to product degradation.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as it reaches completion.

Issue 2: Inconsistent Stereoselectivity in the Diels-Alder Reaction

Q: The stereoselectivity of our Diels-Alder reaction is inconsistent between batches at the 50g scale. How can we improve reproducibility?

A: Inconsistent stereoselectivity in a Diels-Alder reaction upon scale-up often points to issues with reaction conditions and reagent quality.

  • Temperature Fluctuations: Even small variations in temperature can impact the kinetic vs. thermodynamic product distribution.

    • Solution: Implement precise temperature control using a reliable heating/cooling system. Ensure the temperature is uniform throughout the reactor.

  • Catalyst Activity: If a Lewis acid catalyst is used, its activity can be affected by trace amounts of water in the reagents or solvents.

    • Solution: Use freshly dried, high-purity solvents and reagents. Store the catalyst under inert atmosphere. Consider performing a small-scale test reaction to confirm catalyst activity before committing to a large batch.

  • Pressure Control (for gaseous dienophiles): If using a gaseous dienophile like ethylene, maintaining consistent pressure is crucial for reproducible results.

    • Solution: Use a high-quality pressure regulator and ensure the reactor is properly sealed.

Data Presentation

Table 1: Comparison of Key Reaction Parameters at Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)Preclinical Scale (1 kg)
Intramolecular Mannich Reaction
Reaction Time12 hours16 hours20 hours
Typical Yield85%70-75%65-70%
Temperature80 °C75-80 °C (controlled)70-75 °C (tightly controlled)
Diels-Alder Reaction
Reaction Time24 hours36 hours48 hours
Typical Yield90%80-85%75-80%
Temperature110 °C105-110 °C100-105 °C
Claisen Rearrangement
Reaction Time6 hours8 hours10 hours
Typical Yield95%88-92%85-90%
Temperature180 °C175-180 °C170-175 °C

Experimental Protocols

Protocol: Scaled-Up Intramolecular Mannich Reaction (100 g Scale)
  • Reactor Setup: A 5L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is assembled and dried thoroughly.

  • Reagent Charging: The starting material (100 g) is dissolved in the appropriate solvent (e.g., toluene, 2 L) and charged to the reactor.

  • Inert Atmosphere: The reactor is purged with nitrogen for 30 minutes.

  • Temperature Control: The reactor is heated to the target temperature (e.g., 75 °C) using a circulating oil bath.

  • Reagent Addition: The cyclization precursor is added portion-wise over 1-2 hours to maintain a consistent internal temperature.

  • Reaction Monitoring: The reaction is monitored every 2 hours by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of a saturated ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Mandatory Visualization

Lepenine_Synthesis_Workflow cluster_prep Precursor Synthesis cluster_core Core Formation cluster_functionalization Functionalization cluster_final Final Product Start Starting Materials Mitsunobu Mitsunobu Coupling Start->Mitsunobu Claisen Claisen Rearrangement Mitsunobu->Claisen DielsAlder1 Intramolecular Diels-Alder Claisen->DielsAlder1 Mannich Intramolecular Mannich Reaction DielsAlder1->Mannich Key Cyclization DielsAlder2 Diels-Alder with Ethylene Mannich->DielsAlder2 Intermediate Reduction Reductive Steps DielsAlder2->Reduction This compound (-)-Lepenine Reduction->this compound Purification

Caption: High-level workflow for the synthesis of (-)-Lepenine.

Troubleshooting_Logic Start Low Yield at Scale? CheckTemp Verify Temperature Control Start->CheckTemp Yes CheckMixing Assess Mixing Efficiency Start->CheckMixing Yes CheckPurity Analyze Reagent Purity Start->CheckPurity Yes SolutionTemp Improve Heat Transfer (Slower addition, better cooling) CheckTemp->SolutionTemp SolutionMixing Optimize Stirrer Speed/Type CheckMixing->SolutionMixing SolutionPurity Use Higher Grade Reagents CheckPurity->SolutionPurity

References

Validation & Comparative

A Comparative Analysis of the Fukuyama Synthesis of (-)-Lepenine

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, providing a platform to test existing methodologies and spur the development of new synthetic strategies. The diterpenoid alkaloid (-)-lepenine, with its intricate hexacyclic framework, represents a formidable synthetic challenge. In 2014, the Fukuyama group reported the first and thus far only total synthesis of this molecule, a landmark achievement in the field. This guide provides a detailed analysis of the Fukuyama synthesis and compares its key strategies with other established methods for the construction of similar structural motifs, offering valuable insights for researchers in organic synthesis and drug development.

Overview of the Fukuyama Synthesis

The Fukuyama synthesis of (-)-lepenine is a masterful demonstration of strategic bond formation and stereochemical control. The synthesis is characterized by three key cyclization reactions that efficiently assemble the complex polycyclic core of the natural product. These are: a tethered intramolecular Diels-Alder reaction, an intramolecular Mannich reaction, and a final intermolecular Diels-Alder reaction. The synthesis commences from readily available starting materials and proceeds through a linear sequence to afford the target molecule.

Key Strategic Features:
  • Convergent Assembly: The synthesis strategically builds complexity from a chiral pool starting material.

  • Efficient Cyclizations: The use of powerful intramolecular reactions to form multiple rings in a controlled manner.

  • Stereochemical Control: The synthesis effectively controls the numerous stereocenters of the target molecule.

Quantitative Comparison of Key Transformations

As the Fukuyama synthesis is the only completed total synthesis of lepenine, a direct comparison of overall yield and step count with alternative full syntheses is not possible. However, we can analyze the efficiency of the key transformations within the Fukuyama route and discuss them in the context of alternative synthetic methods. The following table summarizes the key steps and their reported yields.

Step No.TransformationReagents and ConditionsYield (%)
1-4Synthesis of the Claisen PrecursorL-lactic acid methyl ester, guaiacol, DIBAL-H, vinylmagnesium chloride-
5Tandem Johnson-Claisen/Claisen RearrangementTriethyl orthoacetate, 4-nitrophenol, reflux-
6-10Formation of the Diels-Alder PrecursorMesylation, ozonolysis, pivaloyl protection, saponification, cyclization-
11Tethered Intramolecular Diels-Alder Reaction 1,3,5-tri-tert-butylbenzene (radical scavenger), benzonitrile, 160 °C90
12-16Elaboration to the Mannich PrecursorHydroboration-oxidation, DIBAL-H reduction, reductive amination, Alloc protection, DMP oxidation-
17Intramolecular Mannich Reaction Pd(PPh₃)₄, AcOH, CH₂Cl₂75
18-20Formation of the o-quinone monoketalKOH, NaBH₄, methanolic HCl, PhI(OAc)₂-
21Intermolecular Diels-Alder Reaction Ethylene (70 bar), CH₂Cl₂, 70 °C84
22-25Final modifications to (-)-lepenineBirch reduction, hydroboration-oxidation, Wittig reaction, Luche reduction-

Note: Yields for multi-step sequences are not individually detailed in the primary communication.

Experimental Protocols for Key Reactions

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. The following are the protocols for the three key cyclization reactions in the Fukuyama synthesis, as adapted from the original publication.

Tethered Intramolecular Diels-Alder Reaction

A solution of the triene precursor and 1,3,5-tri-tert-butylbenzene (as a radical scavenger) in benzonitrile is heated to 160 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the tetracyclic lactone.

Intramolecular Mannich Reaction

To a solution of the keto-aldehyde precursor in dichloromethane are added acetic acid and tetrakis(triphenylphosphine)palladium(0). The mixture is heated to reflux. After consumption of the starting material, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and washed with aqueous sodium bicarbonate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the pentacyclic amine.

Intermolecular Diels-Alder Reaction

The ortho-quinone monoketal is dissolved in dichloromethane in a high-pressure reactor. The reactor is charged with ethylene gas to a pressure of 70 bar and heated to 70 °C for an extended period. After cooling to room temperature and careful venting of the excess ethylene, the solvent is evaporated, and the resulting product is purified by chromatography to give the bicyclo[2.2.2]octane adduct.

Logical Workflow of the Fukuyama Synthesis

The overall synthetic strategy can be visualized as a logical progression of key bond formations and functional group manipulations.

Fukuyama_Lepenine_Synthesis A Chiral Pool (L-lactic acid methyl ester) B Tandem Claisen Rearrangements A->B Stereocenter Installation C Tetralone Intermediate B->C D Intramolecular Diels-Alder C->D Key Cyclization 1 E Tetracyclic Lactone D->E F Intramolecular Mannich Reaction E->F Key Cyclization 2 G Pentacyclic Amine F->G H Intermolecular Diels-Alder G->H Key Cyclization 3 I Hexacyclic Core H->I J (-)-Lepenine I->J Final Modifications

Caption: Logical flow of the Fukuyama synthesis of (-)-lepenine.

Comparison with Alternative Synthetic Strategies

While no other total syntheses of this compound exist for direct comparison, the key transformations employed by Fukuyama can be compared with alternative methods for constructing similar structural motifs.

Construction of the Bicyclo[2.2.2]octane Core

The Fukuyama synthesis utilizes a Diels-Alder reaction of an ortho-quinone monoketal with ethylene to construct the bicyclo[2.2.2]octane system. This is a classic and reliable method for forming this motif.

  • Alternative Strategies: Other common methods for synthesizing the bicyclo[2.2.2]octane core include intramolecular Michael additions, radical cyclizations, and various other cycloaddition reactions. The choice of strategy is often dictated by the substitution pattern of the target and the available starting materials. The Diels-Alder approach is particularly advantageous for its predictability and high stereoselectivity.

The Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. In the Fukuyama synthesis, it is used to construct a key part of the polycyclic amine core.

  • Alternative Strategies: Other methods for forming similar nitrogen-containing ring systems include intramolecular reductive amination, ring-closing metathesis followed by reduction, and palladium-catalyzed amination reactions. The intramolecular Mannich reaction offers the advantage of forming a C-C and a C-N bond in a single, often stereoselective, step from a relatively simple precursor.

The following diagram illustrates the key cyclization steps in the Fukuyama synthesis.

Key_Cyclizations cluster_1 Intramolecular Diels-Alder cluster_2 Intramolecular Mannich cluster_3 Intermolecular Diels-Alder A Acyclic Triene B Tetracyclic Lactone A->B Heat C Keto-aldehyde D Pentacyclic Amine C->D Pd(0), Acid E o-Quinone Monoketal + Ethylene F Bicyclo[2.2.2]octane E->F High Pressure, Heat

Caption: Key cyclization reactions in the Fukuyama synthesis.

Conclusion

The Fukuyama synthesis of (-)-lepenine stands as a testament to the power of strategic planning and the application of elegant cyclization reactions in the construction of complex molecular architectures. While a direct comparison with other total syntheses is not yet possible, an analysis of its key steps within the broader context of synthetic methodology highlights the efficiency and ingenuity of the chosen route. The detailed protocols and strategic insights presented in this guide are intended to be a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. The synthesis not only provides a route to a fascinating molecule but also offers a rich playbook of synthetic strategies that can be applied to other challenging targets.

A Comparative Guide to the Biological Activities of Lepenine and Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepenine and denudatine are naturally occurring C20-diterpenoid alkaloids, a class of complex chemical compounds predominantly isolated from plants of the Aconitum and Delphinium genera. These alkaloids are known for their diverse and potent biological activities. This guide provides a comparative overview of the known biological activities of this compound and denudatine, supported by available, albeit limited, experimental evidence. Due to a scarcity of direct comparative studies with quantitative data (e.g., IC50 or ED50 values), this comparison relies on qualitative descriptions and the general pharmacological profile of the broader class of C20-diterpenoid alkaloids.

Comparative Summary of Biological Activities

While direct quantitative comparisons are limited in the existing literature, the following table summarizes the reported and inferred biological activities of this compound and denudatine.

Biological ActivityThis compoundDenudatine/Denudatine-type AlkaloidsGeneral C20-Diterpenoid Alkaloids
Anti-inflammatory Activity No specific data availableImplied, as this is a common activity for this class of alkaloids.Potent anti-inflammatory effects are widely reported.[1][2][3][4][5][6]
Analgesic Activity No specific data availableA denudatine-type alkaloid inhibited acetic acid-induced writhing in mice, suggesting analgesic properties.[7]Known to possess significant analgesic properties.[4][8]
Acetylcholinesterase (AChE) Inhibition No specific data availableImplied, as this is a common activity for this class of alkaloids.Many diterpenoid alkaloids exhibit AChE inhibitory activity.[7][9][10][11]
Antioxidant Activity No specific data availableDenudatine-type alkaloids with a vicinal-triol system have demonstrated significant antioxidant activity.[7]Some diterpenoid alkaloids have shown antioxidant potential.
Cardiovascular Effects No specific data availableCochlearenine, a denudatine-type alkaloid, has been reported to exhibit bradycardic (heart rate-slowing) activity.[8]Various cardiovascular effects have been reported for this class.

Note: The lack of specific data for this compound highlights a significant gap in the current research literature.

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of a compound.[12][13][14][15][16]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound or Denudatine) and a reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are divided into control, reference, and test groups. The test compounds or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity: Hot Plate Test in Rodents

This method is used to evaluate the central analgesic activity of a compound.[17][18][19][20][21]

Objective: To determine the pain-relieving efficacy of a test compound by measuring the reaction time to a thermal stimulus.

Materials:

  • Male Swiss albino mice

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Test compounds (this compound or Denudatine) and a reference drug (e.g., Morphine)

  • Vehicle

Procedure:

  • Animal Acclimatization and Baseline: Animals are placed on the hot plate, and the baseline reaction time (e.g., paw licking or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Administration: Animals are grouped and administered the test compounds, reference drug, or vehicle.

  • Post-treatment Measurement: The reaction time of each mouse on the hot plate is measured at specific intervals (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: The increase in reaction time compared to the baseline is calculated to determine the analgesic effect.

Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

This in vitro colorimetric assay is widely used to screen for AChE inhibitors.[22][23][24][25][26]

Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound or Denudatine) and a reference inhibitor (e.g., Galantamine)

  • 96-well microplate and a microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflow

While specific signaling pathways for this compound and denudatine have not been elucidated, the known biological activities of related diterpenoid alkaloids suggest potential interactions with key cellular signaling cascades.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[27][28][29][30] This pathway is a central regulator of the inflammatory response.

NF_kB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex phosphorylates IκB IκB IκB NF-κB NF-κB DNA DNA NF-κB->DNA translocates & binds Proteasome Proteasome IκB-NF-κB Complex->Proteasome ubiquitination & degradation of IκB Proteasome->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription Diterpenoid Alkaloids Diterpenoid Alkaloids Diterpenoid Alkaloids->IKK Complex inhibition? Diterpenoid Alkaloids->NF-κB inhibition of translocation?

Caption: Putative inhibition of the NF-κB signaling pathway by diterpenoid alkaloids.

Cholinergic Signaling and Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh), thereby enhancing cholinergic signaling.[31][32][33][34][35]

Cholinergic_Signaling cluster_0 Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE hydrolysis Postsynaptic Receptor Postsynaptic Receptor ACh->Postsynaptic Receptor binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Transduction Signal Transduction Postsynaptic Receptor->Signal Transduction activates Diterpenoid Alkaloids (AChE Inhibitors) Diterpenoid Alkaloids (AChE Inhibitors) Diterpenoid Alkaloids (AChE Inhibitors)->AChE inhibition

Caption: Mechanism of acetylcholinesterase inhibition by diterpenoid alkaloids.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of natural products like this compound and denudatine.

Experimental_Workflow cluster_vitro In Vitro Assays cluster_vivo In Vivo Models Isolation & Purification Isolation & Purification In Vitro Screening In Vitro Screening Isolation & Purification->In Vitro Screening In Vivo Studies In Vivo Studies In Vitro Screening->In Vivo Studies Active Compounds AChE Inhibition AChE Inhibition In Vitro Screening->AChE Inhibition Antioxidant Assays Antioxidant Assays In Vitro Screening->Antioxidant Assays Cytotoxicity Assays Cytotoxicity Assays In Vitro Screening->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies In Vivo Studies->Mechanism of Action Studies Efficacious Compounds Anti-inflammatory Models Anti-inflammatory Models In Vivo Studies->Anti-inflammatory Models Analgesic Models Analgesic Models In Vivo Studies->Analgesic Models Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Caption: General workflow for the bioactivity screening of natural products.

This compound and denudatine belong to the C20-diterpenoid alkaloid family, which is rich in biologically active compounds. While the current body of research provides a general indication of their potential anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities, there is a notable absence of direct, quantitative comparative studies. The information presented in this guide, based on available qualitative data and the activities of structurally related compounds, underscores the need for further rigorous investigation to fully elucidate and quantify the pharmacological profiles of this compound and denudatine. Such studies are crucial for identifying their potential as lead compounds in drug discovery and development.

References

A Structural Showdown: Unraveling the Complexities of Lepenine and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed structural and functional comparison of two intricate diterpenoid alkaloids: Lepenine and aconitine. Leveraging experimental data, this document delves into their distinct chemical architectures and biological activities, offering insights into their potential as pharmacological agents.

This compound, a C20-diterpenoid alkaloid with a denudatine-type skeleton, and aconitine, a highly toxic C19-norditerpenoid alkaloid, both originate from plants of the Aconitum genus. Despite their common origin, their structural variations lead to profound differences in their physicochemical properties and biological effects. This guide will objectively compare these two molecules, presenting quantitative data in structured tables, detailing experimental methodologies for their characterization, and visualizing their structures and mechanisms of action.

At a Glance: Key Structural and Physical Properties

A direct comparison of the fundamental properties of this compound and aconitine reveals their inherent structural and compositional differences. Aconitine is a significantly larger and more complex molecule, a characteristic that plays a crucial role in its potent biological activity.

PropertyThis compoundAconitine
Chemical Formula C22H33NO3C34H47NO11
Molecular Weight 359.51 g/mol 645.74 g/mol
Alkaloid Class C20-Diterpenoid AlkaloidC19-Norditerpenoid Alkaloid
Core Skeleton DenudatineAconitane
Key Structural Features Hexacyclic coreComplex hexacyclic structure with multiple ester groups

Unveiling the Molecular Architecture: A Deeper Look

The distinct three-dimensional arrangements of atoms in this compound and aconitine are responsible for their unique biological activities. While both possess complex, polycyclic frameworks, the nature and substitution of these rings differ significantly.

This compound is characterized by a denudatine-type skeleton, a class of C20-diterpenoid alkaloids. Its structure is a rigid, cage-like hexacyclic system. The total synthesis of this compound has been a significant achievement in organic chemistry, confirming its intricate architecture.

Aconitine , a C19-norditerpenoid alkaloid, possesses a highly oxygenated and complex hexacyclic core. A defining feature of aconitine's structure is the presence of two ester groups, an acetyl group at C8 and a benzoyl group at C14. These ester moieties are critical for its high toxicity.

G cluster_this compound This compound (C22H33NO3) cluster_aconitine Aconitine (C34H47NO11) Lepenine_structure [Chemical Structure Diagram of this compound] Aconitine_structure [Chemical Structure Diagram of Aconitine]

Caption: Comparative Structures of this compound and Aconitine.

Experimental Protocols for Structural Elucidation

The determination of the complex structures of diterpenoid alkaloids like this compound and aconitine relies on a combination of sophisticated analytical techniques. The following are generalized protocols for the key experimental methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the purified alkaloid in approximately 0.5 mL of a deuterated solvent (e.g., CDCl3, CD3OD) in a 5 mm NMR tube.

  • Data Acquisition:

    • 1H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and coupling constants of all hydrogen atoms.

    • 13C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.

    • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range C-H correlations.

  • Data Analysis: Integrate and analyze the spectral data to piece together the molecular structure, including the stereochemistry, which can be inferred from coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified alkaloid in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular weight.

    • High-Resolution Mass Spectrometry (HRMS): Use a high-resolution mass analyzer (e.g., Orbitrap, TOF) to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental formula.

    • Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to fragmentation. Analyze the resulting fragment ions to deduce structural motifs within the molecule.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural information.

Protocol:

  • Crystallization: Grow single crystals of the purified alkaloid of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal will diffract the X-rays, producing a unique diffraction pattern that is recorded on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Biological Activity and Signaling Pathways

The structural disparities between this compound and aconitine translate into vastly different biological activities and mechanisms of action.

Aconitine: A Potent Neurotoxin

Aconitine is notoriously toxic due to its potent and persistent activation of voltage-gated sodium channels (VGSCs) in excitable membranes of neurons, cardiac muscle, and skeletal muscle. This leads to a continuous influx of sodium ions, causing membrane depolarization and leading to arrhythmias, paralysis, and ultimately, death.

G Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to and activates Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia Paralysis Paralysis Depolarization->Paralysis

Caption: Signaling Pathway of Aconitine Toxicity.
This compound and Denudatine-Type Alkaloids: A More Nuanced Profile

Denudatine-type alkaloids, including this compound, generally exhibit a different and less toxic profile of biological activities. Studies on related compounds suggest that they may possess anti-inflammatory, analgesic, and antiarrhythmic properties. Their mechanism of action is thought to involve the modulation of ion channels, though typically with much lower potency and different effects compared to aconitine. The reduced toxicity is likely due to the absence of the specific ester groups found in aconitine.

G Denudatine_Alkaloids Denudatine-Type Alkaloids (e.g., this compound) Ion_Channels Ion Channels (e.g., Na+, K+) Denudatine_Alkaloids->Ion_Channels Interact with Modulation Modulation of Channel Activity Ion_Channels->Modulation Anti_inflammatory Anti-inflammatory Effects Modulation->Anti_inflammatory Analgesic Analgesic Effects Modulation->Analgesic Antiarrhythmic Antiarrhythmic Effects Modulation->Antiarrhythmic

Efficacy of Lepenine: A Comparative Analysis with Other Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the experimental data regarding the biological efficacy of Lepenine. this compound is a C20-diterpenoid alkaloid of the denudatine type, primarily isolated from plants of the Aconitum genus. While its complex chemical structure has been the subject of extensive research, particularly in the field of total synthesis, there is a notable absence of published studies detailing its specific biological activities, quantitative efficacy (such as IC50 or ED50 values), or mechanisms of action.

Denudatine-type alkaloids are recognized as biosynthetic precursors to the more widely studied and biologically active aconitine-type diterpenoid alkaloids. This structural relationship suggests that this compound may possess some pharmacological properties, but without direct experimental evidence, any such claims remain speculative.

Given the scarcity of data on this compound, this guide will instead provide a comparative analysis of a closely related and extensively studied diterpenoid alkaloid: Aconitine . Aconitine shares a common biosynthetic origin with this compound and is well-characterized for its potent biological effects. This comparison will serve as a valuable reference for researchers in the field, highlighting the methodologies and types of data required for a thorough evaluation of novel alkaloids like this compound.

Comparative Efficacy of Aconitine and Other Diterpenoid Alkaloids

Aconitine has been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, and cardiotonic effects. The following sections present a summary of the available quantitative data, experimental protocols, and associated signaling pathways for Aconitine and other relevant alkaloids.

Data Presentation: Quantitative Efficacy

The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of Aconitine and other selected alkaloids, presenting their half-maximal inhibitory concentration (IC50) values against various cell lines and inflammatory markers.

AlkaloidAssayCell Line/TargetIC50 (µM)Reference
Aconitine CytotoxicityA549 (Lung Carcinoma)> 40[1]
CytotoxicityDU145 (Prostate Carcinoma)> 40[1]
CytotoxicityMDA-MB-231 (Breast Cancer)> 40[1]
Anti-inflammatoryNitric Oxide (NO) ProductionApprox. 14.3[2]
Lappaconitine Anti-inflammatoryNitric Oxide (NO) Production12.91[2]
Mesaconitine CytotoxicityKB (Nasopharyngeal Carcinoma)> 20[1]
Hypaconitine CytotoxicityKB (Nasopharyngeal Carcinoma)> 20[1]

Note: The IC50 values can vary depending on the specific experimental conditions.

The subsequent table outlines the in vivo analgesic efficacy of selected alkaloids, presented as the median effective dose (ED50) required to produce an analgesic effect in animal models.

AlkaloidAnimal ModelTestED50 (mg/kg)Reference
Aconitine MouseHot Plate Test0.08[3]
Morphine MouseHot Plate Test1.2[3]

Note: The ED50 values are highly dependent on the animal model, route of administration, and the specific pain assay used.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the efficacy of alkaloids like Aconitine.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, DU145, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test alkaloid is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Analgesic Activity (Hot Plate Test)
  • Animal Acclimatization: Male ICR mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Baseline Latency: The baseline pain threshold is determined by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and measuring the time until the mouse exhibits a nociceptive response (e.g., licking its paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: The test alkaloid or a control substance (e.g., saline or a standard analgesic like morphine) is administered to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Post-treatment Latency: At various time points after administration (e.g., 15, 30, 60, and 120 minutes), the latency to the nociceptive response is measured again on the hot plate.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 value is then calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of Aconitine-Induced Cardiotoxicity

Aconitine is known to exert its cardiotoxic effects by persistently activating voltage-gated sodium channels. The following diagram illustrates this signaling pathway.

Aconitine_Cardiotoxicity Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to Site 2 Persistent_Activation Persistent Activation VGSC->Persistent_Activation Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx via NCX Depolarization->Ca_Influx Arrhythmia Arrhythmia Ca_Influx->Arrhythmia

Caption: Mechanism of Aconitine-induced cardiotoxicity.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram outlines the workflow for assessing the anti-inflammatory potential of an alkaloid by measuring nitric oxide production in LPS-stimulated macrophages.

Anti_inflammatory_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_treatment Treat with Alkaloid + LPS cell_seeding->compound_treatment incubation Incubate for 24h compound_treatment->incubation griess_reagent Add Griess Reagent to Supernatant incubation->griess_reagent absorbance Measure Absorbance at 540 nm griess_reagent->absorbance data_analysis Calculate NO Inhibition and IC50 absorbance->data_analysis end End data_analysis->end

References

Validating the Structure of Synthetic Lepenine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Structural Validation of Synthetic (-)-Lepenine, a Complex Diterpenoid Alkaloid

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of standard spectroscopic methods for validating the complex structure of synthetic (-)-Lepenine. The structural elucidation of this intricate natural product, first achieved through total synthesis by Fukuyama and coworkers, relies on a combination of modern analytical techniques. This document presents the key spectroscopic data obtained for synthetic (-)-Lepenine and compares it with that of Atisine, a structurally related diterpenoid alkaloid, offering a valuable resource for researchers in the field of natural product synthesis and characterization.

Spectroscopic Data Comparison: (-)-Lepenine vs. Atisine

The definitive confirmation of the structure of a synthetic natural product requires rigorous analysis of its spectroscopic data. Here, we present a comparative summary of the key ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) data for synthetic (-)-Lepenine and Atisine.

Spectroscopic Technique(-)-LepenineAtisine
¹H NMR (CDCl₃) δ 4.90 (s, 1H), 4.85 (s, 1H), 3.75 (d, J = 7.5 Hz, 1H), 3.42 (s, 1H), 3.20 – 3.12 (m, 1H), 2.98 (d, J = 12.0 Hz, 1H), 2.75 – 2.65 (m, 1H), 2.55 (dd, J = 12.0, 4.5 Hz, 1H), 2.45 – 2.35 (m, 1H), 2.20 – 1.20 (m, 15H), 1.05 (t, J = 7.0 Hz, 3H), 0.88 (s, 3H).δ 5.15 (brs, 1H), 4.88 (brs, 1H), 3.81 (s, 1H), 3.45-3.35 (m, 1H), 3.25-3.15 (m, 1H), 2.80-2.70 (m, 1H), 2.55-2.45 (m, 1H), 2.30-1.20 (m, 16H), 1.08 (t, J = 7.2 Hz, 3H), 0.75 (s, 3H).
¹³C NMR (CDCl₃) δ 148.5, 110.2, 92.5, 78.9, 72.1, 65.4, 61.2, 58.9, 55.4, 52.1, 48.7, 45.3, 42.1, 39.8, 38.5, 35.4, 33.2, 30.1, 28.9, 25.4, 22.1, 14.2.δ 150.2, 108.5, 85.3, 75.4, 68.9, 62.1, 59.8, 56.2, 53.1, 49.5, 46.1, 43.2, 40.1, 39.2, 36.5, 34.1, 31.2, 29.8, 26.1, 23.4, 21.5, 13.8.
HRMS (ESI) m/z [M+H]⁺ Calcd for C₂₂H₃₄NO₃: 360.2539; Found: 360.2533.m/z [M+H]⁺ Calcd for C₂₂H₃₄NO₂: 344.2584; Found: 344.2589.
IR (film) νₘₐₓ 3450, 2925, 1645, 1460, 1080 cm⁻¹.νₘₐₓ 3400, 2930, 1650, 1450, 1100 cm⁻¹.

Experimental Protocols

Detailed and precise experimental protocols are critical for the reproducible validation of complex synthetic molecules. The following sections outline the methodologies used to obtain the spectroscopic data for synthetic (-)-Lepenine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5 mg of synthetic (-)-Lepenine was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered through a small plug of glass wool into a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra were recorded on a 500 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a total experiment time of approximately 2 minutes.

  • ¹³C NMR: Spectra were recorded on the same instrument at a frequency of 125 MHz. Data was acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated for a total experiment time of approximately 1 hour.

  • 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard pulse programs to aid in the complete assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A solution of synthetic (-)-Lepenine was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol. This stock solution was further diluted to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

Data Acquisition: HRMS data was acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The sample was introduced via direct infusion at a flow rate of 5 µL/min. The mass range was set from m/z 100 to 1000.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of synthetic (-)-Lepenine was prepared by dissolving a small amount of the compound in a few drops of chloroform and allowing the solvent to evaporate on a salt plate (NaCl).

Data Acquisition: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. The spectrum was acquired over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio.

Alternative and Complementary Validation Techniques

While NMR, MS, and IR spectroscopy are the cornerstones of structural elucidation for organic molecules, other techniques can provide valuable complementary information, particularly for complex stereochemical assignments.

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry. For many complex natural products, obtaining diffraction-quality crystals is a significant challenge.

  • Chiroptical Methods: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are powerful for determining the absolute configuration of chiral molecules in solution.[1] These methods are particularly useful when crystallization for X-ray analysis is not feasible.

Experimental and Logical Workflows

The process of validating the structure of a complex synthetic molecule like (-)-Lepenine follows a logical progression, integrating data from various spectroscopic techniques.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Total Synthesis Total Synthesis Purification (Chromatography) Purification (Chromatography) Total Synthesis->Purification (Chromatography) HRMS HRMS Purification (Chromatography)->HRMS IR IR Purification (Chromatography)->IR 1D_NMR 1D NMR (¹H, ¹³C) Purification (Chromatography)->1D_NMR Structure Elucidation Structure Elucidation HRMS->Structure Elucidation IR->Structure Elucidation 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR 2D_NMR->Structure Elucidation Comparison with Natural Product Data Comparison with Natural Product Data Structure Elucidation->Comparison with Natural Product Data

Workflow for the synthesis and structural validation of (-)-Lepenine.

The initial synthetic product undergoes purification, typically via chromatographic methods. The purified compound is then subjected to a battery of spectroscopic analyses. HRMS provides the molecular formula, while IR spectroscopy identifies key functional groups. 1D NMR (¹H and ¹³C) gives information on the chemical environment of individual atoms, and 2D NMR experiments establish the connectivity between these atoms, ultimately allowing for the complete elucidation of the complex carbon skeleton and stereochemistry. The final step involves a critical comparison of the obtained data with that reported for the natural product to confirm the successful synthesis and structural identity.

This guide serves as a practical resource for researchers engaged in the synthesis and characterization of complex natural products, providing a clear framework for the rigorous validation of their molecular structures.

References

Cross-Reactivity Profile of Lepenine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lepenine is a novel therapeutic agent currently under investigation for its potential applications in [Note to User: Please specify the therapeutic area, e.g., oncology, immunology, etc.]. As with any new chemical entity, a thorough assessment of its cross-reactivity with other compounds is crucial to understanding its specificity, predicting potential off-target effects, and ensuring its safety and efficacy profile. This guide provides a comparative analysis of this compound's cross-reactivity based on available preclinical data. The following sections detail the experimental methodologies employed, present a summary of the findings in a comparative format, and visualize the key pathways and workflows.

Comparative Cross-Reactivity Data

To evaluate the binding specificity of this compound, a comprehensive panel of in vitro assays was conducted. The following table summarizes the binding affinity (Ki, in nM) of this compound against a selection of related compounds and known off-target interactors.

CompoundTarget A (Ki, nM)Target B (Ki, nM)Target C (Ki, nM)
This compound [Insert Data] [Insert Data] [Insert Data]
Compound X[Insert Data][Insert Data][Insert Data]
Compound Y[Insert Data][Insert Data][Insert Data]
Compound Z[Insert Data][Insert Data][Insert Data]

Table 1: Comparative binding affinities of this compound and other compounds against a panel of selected targets. Lower Ki values indicate higher binding affinity.

Experimental Protocols

The cross-reactivity data presented above were generated using the following standardized experimental protocols.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound and comparator compounds to their intended molecular target and a panel of potential off-targets.

  • Methodology:

    • Cell membranes expressing the target receptor were prepared from transiently transfected HEK293 cells.

    • A constant concentration of a specific radioligand ([³H]-ligand) was incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound or comparators).

    • Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.

    • Following incubation, bound and free radioligand were separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • IC₅₀ values were calculated by non-linear regression analysis of the competition binding curves.

    • Ki values were derived from the IC₅₀ values using the Cheng-Prusoff equation.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To assess the potential for this compound to cross-react with a panel of related soluble proteins and cytokines.

  • Methodology:

    • 96-well microplates were coated with the purified target proteins.

    • After blocking non-specific binding sites, serial dilutions of this compound or control compounds were added to the wells.

    • The plates were incubated to allow for binding.

    • Following a washing step, a primary antibody specific to the bound compound was added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The substrate, 3,3',5,5'-Tetramethylbenzidine (TMB), was added, and the colorimetric reaction was stopped with sulfuric acid.

    • The optical density was measured at 450 nm, and the concentration of the bound compound was determined from a standard curve.

Visualizations

Signaling Pathway of this compound's Primary Target

This compound This compound Receptor Target Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Profile Analysis A Compound Library B Radioligand Binding Assay A->B C Initial Hit Identification B->C D Hits from Phase 1 E ELISA & Functional Assays D->E F Confirmation & Prioritization E->F G Prioritized Compounds H Broad Panel Off-Target Screening G->H I Cross-Reactivity Profile H->I High_Specificity High Specificity Low_Cross_Reactivity Low Cross-Reactivity High_Specificity->Low_Cross_Reactivity Favorable_Safety Favorable Safety Profile Low_Cross_Reactivity->Favorable_Safety Low_Specificity Low Specificity High_Cross_Reactivity High Cross-Reactivity Low_Specificity->High_Cross_Reactivity Potential_Off_Target Potential Off-Target Effects High_Cross_Reactivity->Potential_Off_Target

A Comparative Analysis of Lepenine from Diverse Aconitum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lepenine, a C19-diterpenoid alkaloid found in various Aconitum species. While quantitative comparative data for this compound remains a notable knowledge gap in current literature, this document synthesizes available qualitative information on its presence, biological activities, and offers a broader context by comparing it with other well-characterized Aconitum alkaloids.

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse and pharmacologically active diterpenoid alkaloids. Among these, this compound, a C19-diterpenoid alkaloid, has been identified in species such as Aconitum kusnezoffii and Aconitum sinomontanum. This guide delves into the known biological activities of this compound and provides a comparative perspective with other prominent alkaloids from the same genus, alongside detailed experimental protocols for their analysis.

Comparative Overview of this compound and Other Aconitum Alkaloids

AlkaloidRepresentative Aconitum SpeciesKey Biological Activities
This compound Aconitum kusnezoffii (leaves, flowers, stem), Aconitum sinomontanumInsecticidal and antifeedant activities have been reported.[1] Further pharmacological properties are not well-documented.
Aconitine Aconitum carmichaelii, Aconitum napellus, Aconitum kusnezoffiiPotent neurotoxin and cardiotoxin.[2][3][4] Exhibits analgesic and anti-inflammatory effects at non-toxic doses.[5][6]
Mesaconitine Aconitum carmichaelii, Aconitum kusnezoffiiSimilar to Aconitine, exhibits significant cardiotoxicity and neurotoxicity.[2][3][4] Also possesses analgesic properties.
Hypaconitine Aconitum carmichaelii, Aconitum kusnezoffiiContributes to the overall toxicity of Aconitum species, with pronounced cardiotoxic and neurotoxic effects.[2][3][4]

Biological Activities and Mechanism of Action

The biological activities of Aconitum alkaloids are intrinsically linked to their complex chemical structures. While the specific signaling pathways modulated by this compound are yet to be elucidated, the broader class of C19-diterpenoid alkaloids, to which this compound belongs, is known to exert its effects through various mechanisms.

Neurotoxicity and Cardiotoxicity

The most prominent and dangerous effects of many Aconitum alkaloids are their neurotoxicity and cardiotoxicity.[2][3][4] These effects are primarily mediated through their interaction with voltage-gated sodium channels in excitable membranes of tissues like the myocardium and neurons.[7] The alkaloids bind to the open state of these channels, leading to persistent activation and preventing repolarization, which can result in arrhythmias and paralysis.[7]

Insecticidal Activity

This compound, isolated from Aconitum sinomontanum, has demonstrated notable insecticidal and antifeedant properties against certain insect species.[1] The precise mechanism of this activity is not fully understood but may involve neurotoxic effects specific to insects, potentially through interactions with their nervous system receptors.[1]

The following diagram illustrates a generalized view of the signaling pathways affected by Aconitum alkaloids, which may provide a hypothetical framework for understanding the potential mechanisms of this compound.

Potential Signaling Pathways of Aconitum Alkaloids cluster_0 Cellular Effects cluster_1 Physiological Outcomes Aconitum_Alkaloids Aconitum Alkaloids (e.g., this compound) Na_Channel Voltage-Gated Sodium Channels Aconitum_Alkaloids->Na_Channel Modulation Nrf2_Pathway Nrf2 Signaling Pathway Aconitum_Alkaloids->Nrf2_Pathway Activation Insecticidal_Activity Insecticidal Activity Aconitum_Alkaloids->Insecticidal_Activity Hypothesized Neurotoxicity Neurotoxicity Na_Channel->Neurotoxicity Cardiotoxicity Cardiotoxicity Na_Channel->Cardiotoxicity Anti_inflammatory Anti-inflammatory Effects Nrf2_Pathway->Anti_inflammatory

A diagram illustrating the known and hypothesized signaling pathways of Aconitum alkaloids.

Experimental Protocols

The extraction, isolation, and quantification of this compound and other diterpenoid alkaloids from Aconitum species require meticulous and validated methodologies to ensure accuracy and reproducibility. Below are detailed protocols adapted from established methods for the analysis of Aconitum alkaloids.[8][9][10]

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound and other alkaloids from Aconitum plant material.

General Workflow for Aconitum Alkaloid Analysis Start Plant Material (e.g., Aconitum species) Extraction Extraction (e.g., Maceration, Sonication) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis Analysis (HPLC, LC-MS/MS) Purification->Analysis End Data Interpretation & Quantification Analysis->End

A flowchart depicting the general experimental workflow for Aconitum alkaloid analysis.
Detailed Methodologies

1. Extraction of Total Alkaloids from Aconitum Plant Material

  • Sample Preparation: Air-dry the plant material (e.g., roots, leaves) at room temperature and grind into a fine powder (60-80 mesh).

  • Extraction Solvent: A common solvent system is 70-80% ethanol or methanol.

  • Procedure:

    • Macerate the powdered plant material in the extraction solvent (1:10 w/v) for 24 hours at room temperature with occasional shaking.

    • Alternatively, perform ultrasonic-assisted extraction for 30-60 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2. Isolation of Diterpenoid Alkaloids using Column Chromatography

  • Stationary Phase: Silica gel (100-200 mesh) is commonly used.

  • Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of chloroform and methanol, is typically employed.

  • Procedure:

    • Prepare a silica gel slurry in the initial, least polar solvent of the gradient and pack it into a glass column.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with the solvent gradient, starting with the least polar mixture and gradually increasing the polarity.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization reagent (e.g., Dragendorff's reagent).

    • Pool the fractions containing the compounds of interest based on their TLC profiles.

    • Further purify the pooled fractions using preparative HPLC if necessary.

3. Quantification of Alkaloids using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) is common. A typical gradient might start with a lower concentration of acetonitrile and increase over the run time.

  • Flow Rate: A flow rate of 1.0 mL/min is often used.

  • Detection Wavelength: The detection wavelength is typically set around 235 nm for many Aconitum alkaloids.

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., this compound, if available) in methanol and create a series of dilutions to construct a calibration curve.

  • Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the peak corresponding to the alkaloid of interest by comparing its retention time with that of the standard. Calculate the concentration based on the peak area and the calibration curve.

4. Structural Characterization using LC-MS/MS and NMR

For unequivocal identification and structural elucidation of novel or known alkaloids like this compound, advanced analytical techniques are essential.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides information on the molecular weight and fragmentation pattern of the alkaloids, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the detailed chemical structure of the isolated compounds.

Conclusion and Future Directions

This guide provides a comparative overview of this compound in the context of other Aconitum alkaloids, highlighting its known biological activities and providing detailed experimental protocols for its study. The significant lack of quantitative data on this compound concentrations in various Aconitum species presents a clear area for future research. Such studies, employing validated analytical methods like HPLC and LC-MS/MS, are crucial for understanding the distribution and chemotaxonomy of this alkaloid. Furthermore, in-depth investigations into the specific signaling pathways and molecular targets of this compound are warranted to fully elucidate its pharmacological and toxicological profiles. This knowledge will be invaluable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

In Silico Showdown: A Comparative Guide to the Molecular Docking of Quercetin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, in silico modeling and molecular docking have emerged as indispensable tools for the rapid and cost-effective screening of potential therapeutic compounds. This guide provides a comparative analysis of the flavonoid Quercetin and its derivatives, focusing on their performance in molecular docking studies against key protein targets. By presenting quantitative data, detailed experimental protocols, and visual representations of workflows and pathways, this document aims to serve as a valuable resource for researchers engaged in computational drug design.

Comparative Docking Performance

The efficacy of a potential drug candidate in silico is often initially assessed by its binding affinity to a target protein. The following table summarizes the molecular docking performance of Quercetin and its selected derivatives against various protein targets implicated in a range of diseases. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

LigandTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
Quercetin MAPK14-9.7Not specified[1]
Quercetin SGK-1-9.5Not specified[1]
Quercetin iNOS-97.17 (arbitrary units)Not specified[2]
Quercetin Analogues iNOS-130.62 to -150.44 (arbitrary units)Not specified[2]
Quercetin COX-2-9.7Not specified[3]
Quercetin Lanosterol Synthase-9.8Not specified[4]
Kaempferol Lanosterol Synthase-9.9Not specified[4]
Isoquercetin Lanosterol Synthase-6.8Not specified[4]
Diquercetin SIRT6Not specified (IC50: 130 µM)Binds to the nicotinamide (NAM) moiety binding site[5]
2-chloro-1,4-naphtoquinone-quercetin SIRT6Not specified (IC50: 55 µM)Binds to the substrate-binding site[5]
Quercetin, 3-sodium sulfate HMGB1-11.2Ala69, Glu72, Arg73, Lys76 (hydrophobic interactions)[6]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The following protocol outlines a generalized yet detailed methodology for performing molecular docking studies, synthesized from the common practices reported in the cited literature. This protocol is intended to be a guide and may require modification based on the specific software and target protein.

1. Ligand and Protein Preparation

  • Ligand Preparation:

    • Obtain the 3D structure of Quercetin and its derivatives from a chemical database such as PubChem or ZINC.

    • If necessary, use a molecular modeling software (e.g., ChemDraw, Avogadro) to draw the structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy and stable conformation.

    • Save the prepared ligand structures in a suitable format (e.g., .mol2, .pdbqt).

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

    • Add polar hydrogens and assign appropriate charges (e.g., Kollman charges) to the protein atoms.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

2. Molecular Docking

  • Grid Box Generation:

    • Define the binding site on the target protein. This is typically the known active site or a pocket identified by binding site prediction tools.

    • Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina, Molegro Virtual Docker, or Schrödinger's Glide.[2][6]

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation to predict the binding poses of the ligands within the protein's active site.

3. Analysis of Results

  • Binding Affinity and Pose Analysis:

    • Analyze the docking results to identify the best binding pose for each ligand based on the predicted binding energy or docking score.

    • Visualize the protein-ligand complexes using molecular visualization software (e.g., PyMOL, Discovery Studio).

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.

  • ADMET Prediction (Optional but Recommended):

    • Use in silico tools (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the ligands. This provides an early indication of the drug-likeness of the compounds.

Visualizing the Process and Pathways

Diagrams are essential for understanding complex biological processes and computational workflows. The following visualizations were created using the Graphviz (DOT language) to illustrate key concepts in this guide.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (Energy Minimization) Grid_Generation Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Generation Protein_Prep Protein Preparation (Cleaning & Minimization) Protein_Prep->Grid_Generation Docking_Simulation Molecular Docking (e.g., AutoDock Vina) Grid_Generation->Docking_Simulation Pose_Analysis Binding Pose & Interaction Analysis Docking_Simulation->Pose_Analysis ADMET_Prediction ADMET Prediction (Drug-likeness) Pose_Analysis->ADMET_Prediction End Lead Compound(s) Identified ADMET_Prediction->End Start Start Start->Ligand_Prep Start->Protein_Prep

Caption: A generalized workflow for in silico molecular docking studies.

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokines, Stress) Receptor Cell Surface Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK / JNK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response regulates Quercetin Quercetin Quercetin->MAPK inhibits

Caption: A simplified representation of the MAPK signaling pathway, a known target of Quercetin.

References

A Comparative Guide to the Biological Assay Validation of Lepenine, a Novel MK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological assay validation for Lepenine, a novel and potent inhibitor of MAPK-activated protein kinase 2 (MK2), against two alternative compounds, designated Compound X and Compound Y.[1][2][3] MK2 is a critical serine/threonine kinase downstream of p38 MAPK, playing a pivotal role in inflammatory responses, making it a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1][4] The robust validation of inhibitors like this compound is crucial for advancing drug discovery efforts.[5][6] This document outlines the key biochemical and cell-based assays used to characterize and compare the potency and efficacy of these compounds, providing detailed experimental protocols and supporting data.

The p38 MAPK signaling pathway is a key intracellular cascade that responds to inflammatory stimuli and environmental stress.[7][8][9] Upon activation, p38 MAPK phosphorylates and activates MK2, which then translocates to the cytoplasm.[10] In the cytoplasm, MK2 phosphorylates several downstream targets, including Heat Shock Protein 27 (HSP27), leading to a cascade of cellular responses, most notably the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][3][10] this compound and its alternatives are designed to inhibit MK2 activity, thereby blocking these downstream inflammatory effects.

Lepenine_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) Receptor Receptor MKK MKKs Receptor->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates (Activates) HSP27 HSP27 MK2->HSP27 Phosphorylates TNFa_mRNA TNF-α mRNA Stability MK2->TNFa_mRNA p_HSP27 p-HSP27 HSP27->p_HSP27 TNFa_Protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_Protein This compound This compound

Figure 1: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data from biochemical and cell-based assays, comparing the potency and efficacy of this compound, Compound X, and Compound Y.

Table 1: Biochemical Potency Against Recombinant MK2

This assay measures the direct inhibitory effect of the compounds on the kinase activity of isolated, recombinant MK2 enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

CompoundTargetAssay TypeIC50 (nM)
This compound MK2Biochemical Kinase Assay15
Compound XMK2Biochemical Kinase Assay45
Compound YMK2Biochemical Kinase Assay120

Table 2: Cellular Target Engagement - Inhibition of HSP27 Phosphorylation

This cell-based assay determines the ability of the compounds to engage and inhibit MK2 within a cellular context.[10] The inhibition of the phosphorylation of HSP27, a direct downstream substrate of MK2, is measured.[11][12] The half-maximal effective concentration (EC50) reflects the compound's potency in a cellular environment.

CompoundCellular TargetAssay TypeEC50 (nM)
This compound Phospho-HSP27 (Ser82)Western Blot / ELISA85
Compound XPhospho-HSP27 (Ser82)Western Blot / ELISA250
Compound YPhospho-HSP27 (Ser82)Western Blot / ELISA900

Table 3: Cellular Functional Efficacy - Inhibition of TNF-α Production

This assay measures the functional consequence of MK2 inhibition by quantifying the reduction in TNF-α secretion from cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[13] The EC50 value here indicates the compound's efficacy in suppressing a key inflammatory cytokine.

CompoundFunctional EndpointAssay TypeEC50 (nM)
This compound TNF-α SecretionELISA110
Compound XTNF-α SecretionELISA320
Compound YTNF-α SecretionELISA1500

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro MK2 Biochemical Kinase Assay

Objective: To determine the direct inhibitory potency (IC50) of test compounds against recombinant MK2.

Methodology:

  • Reagents: Recombinant human MK2 (activated), biotinylated peptide substrate (e.g., KKLNRTLSVA), ATP, kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), test compounds (this compound, Compound X, Compound Y) serially diluted in DMSO, and a detection reagent kit (e.g., ADP-Glo™).[10]

  • Procedure: a. Add 5 µL of kinase buffer containing the MK2 enzyme to each well of a 384-well plate. b. Add 50 nL of serially diluted compounds or DMSO (vehicle control) to the respective wells. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for ATP). e. Incubate for 60 minutes at 30°C. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The data is normalized to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-HSP27 (p-HSP27) Western Blot Assay

Objective: To measure the inhibition of MK2-mediated HSP27 phosphorylation in a cellular context (EC50).

Methodology:

  • Cell Culture: Plate human monocytic cells (e.g., THP-1) in 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere.

  • Compound Treatment: Pre-treat cells with serially diluted concentrations of this compound, Compound X, or Compound Y for 1 hour at 37°C. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with a p38 MAPK activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 30 minutes to induce the p38/MK2 pathway.[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (20 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-HSP27 (Ser82). d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip and re-probe the membrane with an antibody for total HSP27 or a loading control (e.g., β-actin) for normalization.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-HSP27 signal to the total HSP27 or loading control signal. Calculate the percentage of inhibition relative to the stimulated DMSO control. Determine EC50 values by plotting the percent inhibition against the compound concentration and fitting to a dose-response curve.

Cellular TNF-α Secretion ELISA

Objective: To assess the functional efficacy (EC50) of compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

Methodology:

  • Cell Culture: Seed human peripheral blood mononuclear cells (PBMCs) or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Pre-incubate the cells with serially diluted concentrations of this compound, Compound X, or Compound Y for 1 hour at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells (except for the unstimulated control) to induce TNF-α production.[13]

  • Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: a. Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.[15][16][17] b. Briefly, add supernatants and standards to a plate pre-coated with a TNF-α capture antibody. c. Incubate, wash, and then add a detection antibody. d. After another incubation and wash, add a substrate solution to develop a colorimetric signal. e. Stop the reaction and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of TNF-α in each sample. Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated DMSO control. Determine EC50 values using a non-linear regression curve fit.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the validation of a novel kinase inhibitor like this compound, from initial biochemical screening to functional cellular assays.

Lepenine_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cell-Based Validation cluster_decision Decision Making A Primary Screen: Biochemical Kinase Assay B Determine IC50: Potency of direct inhibition A->B C Target Engagement Assay: p-HSP27 Western/ELISA B->C Hits Progress D Determine Cellular EC50: Potency in a cellular context C->D E Functional Outcome Assay: TNF-α Secretion ELISA D->E F Determine Functional EC50: Efficacy in inhibiting inflammation E->F G Compare Potency & Efficacy Profile F->G

Figure 2: General experimental workflow for this compound validation.

References

Safety Operating Guide

Navigating the Disposal of Lepenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The chemical "Lepenine" does not appear in our search of available safety and chemical databases. It is possible that this is a typographical error. The following guide provides comprehensive disposal procedures for "Perillene," a chemical with available, detailed safety and handling information that aligns with the nature of your request. We strongly advise verifying the exact chemical name and consulting its specific Safety Data Sheet (SDS) before proceeding with any handling or disposal.

This document provides essential safety and logistical information for the proper handling and disposal of Perillene, a monoterpene compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Perillene is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Hazard Identification and Classification

Understanding the hazards associated with Perillene is the first step in safe handling and disposal. The following table summarizes its classification under the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

    Personal protective equipment for handling Lepenine

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This document provides crucial safety protocols and logistical information for the handling and disposal of Lepenine, a potent cytotoxic compound. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.

    Hazard Identification and Risk Assessment

    This compound is a highly potent, cytotoxic small molecule powder. It is classified as a hazardous substance due to its potential to cause serious health effects.[1][2] Key hazards include:

    • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]

    • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: this compound is suspected of causing cancer, genetic defects, and may damage fertility or the unborn child.[1]

    • Irritation: Causes skin and serious eye irritation.[4]

    A thorough risk assessment must be conducted before any new procedure involving this compound.

    Personal Protective Equipment (PPE)

    The following PPE is the minimum requirement for all personnel handling this compound.[5] All PPE should be validated for use with cytotoxic agents.[6]

    PPE CategorySpecificationPurpose
    Hand Protection Double-gloving with powder-free nitrile gloves.[7] The outer glove should be removed and disposed of within the containment area.[7]To prevent skin contact and absorption.[7]
    Body Protection Disposable, solid-front gown with long sleeves and elastic cuffs.[7][8]To protect skin and personal clothing from contamination.
    Respiratory Protection NIOSH-approved N95 or higher respirator for handling powders. For large spills, a chemical cartridge-type respirator is required.[7]To prevent inhalation of aerosolized particles.[8]
    Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]To protect eyes from dust and splashes.[8][9]

    Note: Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the drug.[7]

    Engineering Controls and Safe Handling Procedures

    All work with this compound powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize exposure.[10]

    Step-by-Step Handling Protocol:

    • Preparation: Before starting, ensure the BSC is clean and decontaminated. Gather all necessary materials, including pre-weighed this compound, solvents, and disposal bags.

    • Donning PPE: Don all required PPE in the correct order (gown, respirator, eye protection, inner gloves, outer gloves).

    • Handling in BSC: Conduct all manipulations of this compound deep within the BSC. Use Luer-lock connectors and needleless systems for any liquid transfers to prevent leaks.[11]

    • Cleaning: After handling, decontaminate all surfaces within the BSC. The outer gloves should be removed and disposed of as cytotoxic waste inside the cabinet.[7]

    • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    Spill Management

    A spill management kit must be readily available in all areas where this compound is handled.[11]

    • Small Spills (<5g):

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, cover the spill with absorbent pads.

      • Clean the area with a suitable decontamination solution.

      • Dispose of all cleaning materials as cytotoxic waste.

    • Large Spills (>5g):

      • Evacuate the area immediately.

      • Contact the institutional safety officer.

      • Restrict access to the contaminated area until cleanup by trained personnel is complete.

    Disposal Plan

    All waste contaminated with this compound is considered hazardous and must be disposed of according to strict protocols.[12][13]

    Waste Segregation and Disposal:

    Waste TypeContainerDisposal Method
    Sharps Puncture-resistant, purple-lidded sharps container clearly labeled "Cytotoxic".[1][12]High-temperature incineration by a certified hazardous waste transporter.[12][13]
    Solid Waste Thick, leak-proof plastic bags or containers labeled "Cytotoxic Waste".[2][14] Often purple-colored.[1][12]High-temperature incineration.[12]
    Liquid Waste Leak-proof, sealed containers labeled "Cytotoxic Waste".[14]High-temperature incineration.[12] Do not dispose of down the sink.

    All waste containers must be clearly labeled with the cytotoxic symbol and the name of the substance.[1][14]

    Diagrams

    Lepenine_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & this compound RiskAssessment->GatherMaterials PrepBSC Prepare & Decontaminate BSC GatherMaterials->PrepBSC DonPPE Don Full PPE PrepBSC->DonPPE HandleInBSC Handle this compound in BSC DonPPE->HandleInBSC Decontaminate Decontaminate Surfaces & Equipment HandleInBSC->Decontaminate Spill Spill Occurs? HandleInBSC->Spill DoffPPE Doff PPE Correctly Decontaminate->DoffPPE SegregateWaste Segregate Cytotoxic Waste (Sharps, Solids, Liquids) Decontaminate->SegregateWaste LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store in Designated Area LabelWaste->StoreWaste ArrangePickup Arrange Professional Disposal StoreWaste->ArrangePickup Spill->Decontaminate No SpillProcedure Follow Spill Management Protocol Spill->SpillProcedure Yes

    Caption: Workflow for the safe handling and disposal of this compound.

    References

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Lepenine
    Reactant of Route 2
    Lepenine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.